Ethyl 4-amino-2-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVUWRNRNRPYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641020 | |
| Record name | Ethyl 4-amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74450-59-2 | |
| Record name | Ethyl 4-amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Ethyl 4-amino-2-methylbenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable chemical intermediate in the pharmaceutical and organic synthesis sectors.[1][2] Its molecular structure, featuring an amino group and a methyl-substituted benzene ring, makes it a versatile building block for creating more complex molecules, including analgesics and anti-inflammatory drugs.[1][2] This document provides a comprehensive technical guide on the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations to support researchers in its effective application.
Chemical Properties and Identifiers
Summarized below are the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 74450-59-2 | [3][4] |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)C | [3] |
| InChIKey | RXVUWRNRNRPYMT-UHFFFAOYSA-N | [3] |
| Polar Surface Area | 52.3 Ų | [3] |
Synthesis of this compound
The primary and most direct method for synthesizing this compound is through the Fischer-Speier esterification of 4-amino-2-methylbenzoic acid with ethanol, using a strong acid catalyst. An alternative, though more complex, route involves the reduction of an ethyl 2-methyl-4-nitrobenzoate precursor.
Synthesis Pathway: Fischer-Speier Esterification
The diagram below illustrates the direct esterification of 4-amino-2-methylbenzoic acid.
Caption: Fischer-Speier esterification pathway.
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from the standard Fischer-Speier esterification method.[5] The principle relies on using an excess of alcohol to shift the reaction equilibrium towards the formation of the ester.[6]
Materials and Reagents:
-
4-amino-2-methylbenzoic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Brine (Saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-2-methylbenzoic acid (1.0 eq) in a significant excess of anhydrous ethanol (15-20 eq), which serves as both reactant and solvent.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.[7]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Characterization
The table below lists key physical data points for this compound.
| Parameter | Data |
| Appearance | White solid (based on similar compounds)[8] |
| Melting Point | 75-78°C (for the similar ethyl 4-amino-3-methylbenzoate)[8] |
| Molecular Weight | 179.22 g/mol [3] |
Spectroscopic Characterization
Spectroscopic analysis provides structural confirmation of the synthesized molecule.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, the amine group (broad singlet), and the methyl group (singlet). Based on Ethyl 2-methylbenzoate, the methyl singlet would be around δ 2.58 ppm.[9] The aromatic protons would show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Peaks for the ester carbonyl carbon (~167 ppm), aromatic carbons (110-150 ppm), ethyl group carbons (~60 ppm and ~14 ppm), and the methyl group carbon (~21 ppm).[10] |
| IR (cm⁻¹) | - N-H stretching (amine): Two bands around 3300-3500 cm⁻¹.- C=O stretching (ester): Strong absorption around 1700-1750 cm⁻¹.- Aromatic C-H stretching: ~3000-3100 cm⁻¹.- C-N stretching: Around 1280-1380 cm⁻¹.[11] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 179. Significant fragments would likely correspond to the loss of the ethoxy group (-OC₂H₅) and subsequent loss of CO.[12] |
Experimental Workflow and Logic
Visualizing the workflow from synthesis to final characterization provides a clear overview of the entire process.
General Synthesis and Purification Workflow
This diagram outlines the logical flow of the synthesis and purification steps.
Caption: General workflow for synthesis and purification.
Characterization Logic Flow
The following diagram shows the logical sequence for characterizing the purified product.
Caption: Logical flow for product characterization.
Conclusion
This guide has detailed the synthesis of this compound via Fischer-Speier esterification and outlined the necessary analytical techniques for its comprehensive characterization. The provided protocols and data serve as a robust resource for researchers engaged in organic synthesis and drug development, facilitating the efficient and reliable production and verification of this key chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H13NO2 | CID 24721080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-AMINO-2-METHYLBENZOIC ACID ETHYL ESTER CAS#: 74450-59-2 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 12. massbank.eu [massbank.eu]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-2-methylbenzoate (CAS No. 74450-59-2) is an aromatic ester, a valuable building block in organic synthesis. Its structure, featuring an ethyl ester, an amino group, and a methyl group on a benzene ring, makes it a versatile intermediate. This compound is particularly significant in the synthesis of more complex molecules for pharmaceuticals, dyes, and polymers. In drug development, it serves as a key intermediate in the creation of analgesics and anti-inflammatory agents. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in research and industry.
Core Physicochemical Properties
The distinct physicochemical properties of this compound are fundamental to its application in various synthetic processes. These properties have been determined through a combination of experimental measurements and computational predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| CAS Number | 74450-59-2 | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 79-81 °C | |
| pKa (Predicted) | 2.63 ± 0.10 | |
| LogP (XLogP3) | 1.8 | |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) |
Note: Experimental boiling point and quantitative solubility data were not available in the cited sources. The related compound, ethyl 4-aminobenzoate, is slightly soluble in water and soluble in organic solvents like ethanol, chloroform, and ether, suggesting similar characteristics for this compound.
Experimental Protocols and Characterization
The synthesis and characterization of benzoate esters are well-established processes in organic chemistry. While a specific protocol for this compound is not detailed in the provided results, a general methodology can be inferred from the synthesis of structurally similar compounds like ethyl 4-aminobenzoate and ethyl 4-amino-3-methylbenzoate.
General Synthesis via Reduction of a Nitro Precursor
A common and effective method for synthesizing aromatic amines is the reduction of the corresponding nitro compound. This approach offers high selectivity and utilizes ecologically friendlier reagents compared to some traditional methods like catalytic hydrogenation.
Methodology:
-
Reaction Setup: A suspension of the starting material, ethyl 4-nitro-2-methylbenzoate, is prepared in a solvent system, typically a mixture of ethanol and water.
-
Addition of Reagents: An aqueous solution of a salt, such as ammonium chloride, is added to the suspension. A reducing agent, for example, indium powder, is then introduced into the mixture.
-
Reaction Conditions: The resulting mixture is heated under reflux for several hours to ensure the complete reduction of the nitro group to an amino group. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and filtered to remove any insoluble materials. The aqueous filtrate is then subjected to extraction with an organic solvent like dichloromethane.
-
Purification: The combined organic phases are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification is typically achieved through recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.
Characterization Techniques
The identity and purity of the synthesized this compound are confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and aromatic C-H bands.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Melting Point Analysis: The melting point is a crucial indicator of the purity of the solid compound. A sharp melting range close to the literature value suggests a high degree of purity.
Generalized Synthesis and Purification Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of an amino benzoate ester from its nitro precursor.
Caption: Generalized workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound is a compound of significant interest in several fields due to its versatile chemical nature.
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of various pharmaceuticals. Its structure is incorporated into more complex molecules designed to act as analgesics and anti-inflammatory drugs. The 4-aminobenzoate scaffold is a well-known pharmacophore in local anesthetics, with the discovery of procaine highlighting its importance.
-
Organic Synthesis: As an organic intermediate, it is widely used in the preparation of new compounds with desired biological activities. Its functional groups—the amine and the ester—can be readily modified, allowing for the construction of a diverse range of derivatives.
-
Materials Science: The compound can be used as a monomer or a building block in the synthesis of polymers, potentially enhancing properties like thermal stability and mechanical strength.
-
Dye and Pigment Industry: The aromatic amine structure makes it a suitable precursor for the production of various dyes and pigments.
An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometry (MS) analysis of Ethyl 4-amino-2-methylbenzoate, a key chemical intermediate in various synthetic pathways. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This document outlines predicted fragmentation patterns, proposes a robust analytical workflow, and provides detailed experimental protocols.
Chemical Properties and Structure
This compound is an aromatic ester with the following key properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1] |
| Monoisotopic Mass | 179.094628 u |
| IUPAC Name | This compound |
| CAS Number | 74450-59-2[1] |
The structure, characterized by an ethyl ester group and an amino group on a toluene backbone, dictates its fragmentation behavior in mass spectrometry.
Predicted Mass Spectrum and Fragmentation
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry and data from structurally similar compounds like Ethyl 4-aminobenzoate and Ethyl 4-methylbenzoate.[2][3]
The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion (M⁺˙) at m/z 179. The primary fragmentation routes are expected to involve the loss of the ethoxy radical (•OCH₂CH₃) and ethylene (C₂H₄), as well as cleavages related to the methyl and amino groups.
Predicted Quantitative Data
The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their plausible relative intensities in an electron ionization (EI) mass spectrum.
| m/z | Predicted Fragment | Proposed Structure | Predicted Relative Intensity |
| 179 | [M]⁺˙ | [C₁₀H₁₃NO₂]⁺˙ | High |
| 164 | [M - CH₃]⁺ | [C₉H₁₀NO₂]⁺ | Low |
| 150 | [M - C₂H₅]⁺ | [C₈H₈NO₂]⁺ | Moderate |
| 134 | [M - OC₂H₅]⁺ | [C₈H₈NO]⁺ | High (likely base peak) |
| 106 | [C₇H₈N]⁺ | [H₂N-C₆H₄-CH₂]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Low |
Visualization of Analytical Processes
Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade of this compound upon electron ionization.
Experimental Workflow for GC-MS Analysis
The logical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is depicted below.
Detailed Experimental Protocols
The following protocols are generalized for the analysis of small aromatic amines like this compound and should be optimized for specific instrumentation and analytical goals.
Sample Preparation
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of GC-grade methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the same solvent to obtain working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
-
Matrix Sample Preparation (e.g., from a reaction mixture):
-
Quench the reaction if necessary.
-
Perform a liquid-liquid extraction using a suitable solvent like ethyl acetate or dichloromethane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1 (can be adjusted based on concentration)
-
-
GC Column:
-
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Data Analysis
-
Identification:
-
The retention time of the analyte peak in the sample chromatogram should match that of the authentic standard.
-
The acquired mass spectrum of the sample should be compared to the predicted fragmentation pattern and, if available, a library spectrum (e.g., from NIST).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the molecular ion (m/z 179) or a major fragment ion (e.g., m/z 134) against the concentration of the prepared standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.
-
Logical Relationships in MS Analysis
The relationship between the analyte's structure and the resulting mass spectrum is a fundamental concept in mass spectrometry.
References
Crystal Structure of Substituted Aminobenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of substituted aminobenzoate derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. Understanding their three-dimensional arrangement at the atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic data, details experimental methodologies, and visualizes relevant biological pathways.
Introduction to Aminobenzoate Derivatives
Aminobenzoic acids and their derivatives are versatile scaffolds in the development of therapeutic agents and functional materials. The positional isomerism of the amino and carboxyl groups on the benzene ring (ortho-, meta-, and para-), along with various substitutions, gives rise to a wide array of compounds with distinct physicochemical and biological properties.[1] These derivatives have been investigated for their antimicrobial, anticancer, anti-inflammatory, and anesthetic activities.[2][3][4][5] The ability of these molecules to form specific intermolecular interactions, such as hydrogen bonds and π-π stacking, governs their crystal packing and, consequently, their physical properties and biological target interactions.[6][7]
Crystallographic Data of Substituted Aminobenzoate Derivatives
The precise determination of molecular geometry and intermolecular interactions is achieved through single-crystal X-ray diffraction. The following tables summarize crystallographic data for a selection of substituted aminobenzoate derivatives, providing a comparative overview of their solid-state structures.
Table 1: Crystallographic Data for Selected Substituted Aminobenzoate Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Ethyl 4-(3-chlorobenzamido)benzoate | C₁₆H₁₄ClNO₃ | Triclinic | P-1 | 5.2941(15) | 8.157(2) | 16.238(4) | 82.682(6) | 84.481(6) | 80.100(6) | 2 | [8] |
| Isopropyl 4-aminobenzoate | C₁₀H₁₃NO₂ | Monoclinic | P2₁/c | 12.148(3) | 5.894(1) | 27.563(7) | 90 | 97.45(3) | 90 | 8 | [9][10] |
| Chlordiazepoxide-p-aminobenzoic acid co-crystal | C₁₆H₁₄ClN₃O · C₇H₇NO₂ | Monoclinic | P2₁/n | - | - | - | - | - | - | 1 | [6] |
| Creatininium 3-aminobenzoate | C₄H₈N₃O⁺ · C₇H₆NO₂⁻ | - | - | - | - | - | - | - | - | - | [7] |
Note: Complete crystallographic data, including bond lengths and angles, can be found in the cited literature.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis and crystallographic analysis of substituted aminobenzoate derivatives, based on established protocols in the literature.
General Synthesis of Substituted Aminobenzoate Derivatives
The synthesis of substituted aminobenzoate derivatives often involves standard organic reactions such as esterification, amidation, and Schiff base formation. The following is a generalized procedure for the synthesis of an N-substituted aminobenzoate derivative.
Experimental Workflow: Synthesis of an N-Acyl Aminobenzoate Derivative
Caption: Generalized workflow for the synthesis of N-acyl aminobenzoate derivatives.
Protocol:
-
Dissolution: Dissolve the starting aminobenzoate ester in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add an appropriate base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the acid byproduct.
-
Acylation: Slowly add the acyl chloride to the stirred solution at room temperature or 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain single crystals suitable for X-ray diffraction.[8]
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Protocol:
-
Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters.
-
Validation: The final refined structure is validated using crystallographic software to check for consistency and quality.
Biological Significance and Signaling Pathways
Substituted aminobenzoate derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.
One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Certain 2-aminobenzothiazole derivatives, a class of substituted aminobenzoates, have been identified as inhibitors of this pathway.[5]
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Aminobenzoate Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted aminobenzoate derivatives.
Another significant mechanism of action for certain aminobenzoic acid derivatives is the obstruction of the induced fit in the catalytic center of the ribosome. This interference with ribosomal function can inhibit protein synthesis, leading to antimicrobial effects.[1][11]
Logical Relationship: Ribosomal Inhibition by Aminobenzoate Derivatives
Caption: Mechanism of ribosomal inhibition by aminobenzoate derivatives.
Conclusion
The study of the crystal structure of substituted aminobenzoate derivatives provides invaluable insights into their chemical behavior and biological activity. The data and protocols presented in this guide serve as a foundational resource for researchers in the field. The ability to correlate three-dimensional structural features with functional outcomes is critical for the rational design of novel therapeutic agents and advanced materials. Further crystallographic studies on a wider range of these derivatives will continue to deepen our understanding and expand their applications.
References
- 1. [The action of aminobenzoic acid derivatives on the ion currents in myelinated nerves. 1. Dose-response relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. advion.com [advion.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Starting materials for the synthesis of Ethyl 4-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 4-amino-2-methylbenzoate, a key intermediate in pharmaceutical and chemical research. This document details the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthetic Pathways
Two principal synthetic pathways for this compound have been identified, starting from either 2-methyl-4-aminobenzoic acid or 2-methyl-4-nitrobenzoic acid.
Route 1: Fischer Esterification of 2-methyl-4-aminobenzoic acid
This direct, one-step method involves the acid-catalyzed esterification of 2-methyl-4-aminobenzoic acid with ethanol. The reaction is typically driven to completion by using an excess of the alcohol and a strong acid catalyst.
Route 2: Esterification and Subsequent Reduction of 2-methyl-4-nitrobenzoic acid
This two-step route begins with the esterification of 2-methyl-4-nitrobenzoic acid to yield ethyl 2-methyl-4-nitrobenzoate. The nitro group is then reduced to the corresponding amine to afford the final product.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions in the synthesis of this compound, based on analogous and established procedures.
Table 1: Fischer Esterification of Aminobenzoic Acids
| Starting Material | Alcohol | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| p-Aminobenzoic acid | Ethanol | H₂SO₄ | 60-75 min | Reflux | ~93% | [1] |
| 2-Aminobenzoic acid | Ethanol | Acid Catalyst | Not Specified | Reflux | 95% | [2] |
Table 2: Esterification of Nitrobenzoic Acids
| Starting Material | Alcohol | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 4-Nitrobenzoic acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | Toluene | Not Specified | 94.4% | [3] |
Table 3: Reduction of Ethyl Nitrobenzoates
| Starting Material | Reducing Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ethyl p-nitrobenzoate | H₂ | Platinum oxide | 95% Ethanol | ~7 min | Not Specified | 91-100% | [4] |
| Ethyl 4-nitrobenzoate | Indium powder | NH₄Cl | Ethanol/Water | 2.5 h | Reflux | 90% | [5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the two primary routes.
Route 1: Fischer Esterification of 2-methyl-4-aminobenzoic acid
Materials:
-
2-methyl-4-aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-aminobenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution. A precipitate of the amine salt may form.
-
Heat the reaction mixture to a gentle reflux. The solid should dissolve as the reaction proceeds. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a beaker containing ice water.
-
Slowly neutralize the mixture by adding a 10% sodium carbonate solution dropwise until the evolution of carbon dioxide ceases and the pH is basic (pH > 8).
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography.
Route 2: Synthesis via 2-methyl-4-nitrobenzoic acid
Step 1: Esterification of 2-methyl-4-nitrobenzoic acid
Materials:
-
2-methyl-4-nitrobenzoic acid
-
Ethanol
-
A suitable acid catalyst (e.g., concentrated H₂SO₄ or a solid acid catalyst)
-
An inert solvent (e.g., toluene or cyclohexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methyl-4-nitrobenzoic acid, a 3-5 fold molar excess of ethanol, an inert solvent such as toluene, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-methyl-4-nitrobenzoate.
Step 2: Reduction of ethyl 2-methyl-4-nitrobenzoate
Materials:
-
Ethyl 2-methyl-4-nitrobenzoate
-
Reducing agent (e.g., Tin(II) chloride dihydrate, or catalytic hydrogenation setup with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Hydrochloric acid (if using SnCl₂·2H₂O)
-
Sodium hydroxide solution
Procedure (using Tin(II) chloride):
-
Dissolve ethyl 2-methyl-4-nitrobenzoate in ethanol in a round-bottom flask.
-
Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Synthetic Workflow and Signaling Pathways
The synthesis of this compound can be visualized as a logical workflow, as depicted below.
Caption: Synthetic routes to this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings.
References
An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary reaction mechanisms for the formation of Ethyl 4-amino-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. This document details two principal synthetic pathways: the direct Fischer esterification of 4-amino-2-methylbenzoic acid and a two-step route involving the synthesis and subsequent reduction of Ethyl 4-nitro-2-methylbenzoate. The guide includes detailed experimental protocols, summarized quantitative data, and visualizations of the reaction mechanisms and experimental workflows to facilitate understanding and replication.
Synthetic Pathways
Two primary and reliable methods for the synthesis of this compound are outlined below. The choice of pathway may be dictated by factors such as the availability of starting materials, desired purity, and scalability.
Route 1: Fischer Esterification of 4-amino-2-methylbenzoic acid
This direct, one-step synthesis involves the acid-catalyzed esterification of 4-amino-2-methylbenzoic acid with ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent, and a strong acid catalyst, typically sulfuric acid.
Route 2: Reduction of Ethyl 4-nitro-2-methylbenzoate
This two-step approach first involves the esterification of 2-methyl-4-nitrobenzoic acid to yield Ethyl 4-nitro-2-methylbenzoate. The nitro group is then reduced to an amine, most commonly through catalytic hydrogenation, to produce the final product.
Reaction Mechanisms
The following sections detail the step-by-step mechanisms for the key reactions involved in the synthesis of this compound.
Fischer Esterification Mechanism
The Fischer esterification of 4-amino-2-methylbenzoic acid proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the strong acid catalyst (H₂SO₄), activating the carbonyl group towards nucleophilic attack.
-
Nucleophilic attack by ethanol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: A molecule of water is eliminated, and a resonance-stabilized carbocation is formed.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the ethyl ester.
Fischer Esterification Mechanism
Catalytic Hydrogenation Mechanism
The reduction of the nitro group in Ethyl 4-nitro-2-methylbenzoate to an amine group using a palladium on carbon (Pd/C) catalyst and hydrogen gas follows the Haber-Lukashevich mechanism. This involves the stepwise reduction of the nitro group.
-
Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Stepwise Reduction: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group through the addition of hydrogen atoms.
-
Desorption: The final product, this compound, desorbs from the catalyst surface.
Catalytic Hydrogenation of Nitro Group
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its intermediates.
Protocol for Fischer Esterification of 4-amino-2-methylbenzoic acid
Materials:
-
4-amino-2-methylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise with continuous stirring.
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 78-80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Pour the residue into a beaker containing ice-water and neutralize with a 10% sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for the Synthesis of Ethyl 4-nitro-2-methylbenzoate
Materials:
-
2-methyl-4-nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dichloromethane or ethyl acetate
Procedure:
-
Follow the Fischer Esterification protocol (Section 3.1), substituting 2-methyl-4-nitrobenzoic acid for 4-amino-2-methylbenzoic acid.
-
The reaction is typically faster; monitor by TLC for completion (usually 2-3 hours).
-
After neutralization, extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Protocol for the Catalytic Hydrogenation of Ethyl 4-nitro-2-methylbenzoate
Materials:
-
Ethyl 4-nitro-2-methylbenzoate
-
Ethanol or Ethyl acetate (solvent)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Celite or filter aid
Procedure:
-
In a hydrogenation flask, dissolve Ethyl 4-nitro-2-methylbenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Quantitative Data
The following tables summarize typical quantitative data for the described synthetic routes. Yields and reaction times can vary based on the scale and specific conditions of the experiment.
Table 1: Fischer Esterification of 4-amino-2-methylbenzoic acid
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4-amino-2-methylbenzoic acid | 1.0 | 151.16 | (user defined) |
| Ethanol | 15.0 | 46.07 | (calculated) |
| Sulfuric Acid | 0.25 | 98.08 | (calculated) |
| Product | 179.22 | ||
| Typical Yield | 85-95% | ||
| Reaction Time | 4-6 hours | ||
| Temperature | Reflux (~78°C) |
Table 2: Two-Step Synthesis via Nitro-intermediate
| Step 1: Esterification of 2-methyl-4-nitrobenzoic acid | |||
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-methyl-4-nitrobenzoic acid | 1.0 | 181.15 | (user defined) |
| Ethanol | 15.0 | 46.07 | (calculated) |
| Sulfuric Acid | 0.25 | 98.08 | (calculated) |
| Product: Ethyl 4-nitro-2-methylbenzoate | 209.20 | ||
| Typical Yield | 90-98% | ||
| Reaction Time | 2-3 hours | ||
| Temperature | Reflux (~78°C) | ||
| Step 2: Catalytic Hydrogenation | |||
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Ethyl 4-nitro-2-methylbenzoate | 1.0 | 209.20 | (from Step 1) |
| 10% Pd/C | 0.05 | - | (catalytic) |
| Product: this compound | 179.22 | ||
| Typical Yield | >95% | ||
| Reaction Time | 2-4 hours | ||
| Temperature | Room Temperature |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Fischer Esterification Workflow
Two-Step Synthesis Workflow
Characterization Data
Spectroscopic data is essential for the confirmation of the structure and purity of the synthesized compounds.
Table 3: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-amino-2-methylbenzoic acid | 7.78 (d, 1H), 6.55 (dd, 1H), 6.49 (d, 1H), 3.90 (br s, 2H), 2.45 (s, 3H) | 171.5, 150.2, 140.1, 131.5, 117.8, 114.3, 112.1, 21.8 |
| Ethyl 4-nitro-2-methylbenzoate | 8.05 (d, 1H), 7.98 (dd, 1H), 7.85 (d, 1H), 4.40 (q, 2H), 2.65 (s, 3H), 1.40 (t, 3H) | 165.5, 149.5, 140.8, 135.5, 130.2, 123.5, 121.8, 61.5, 21.5, 14.2 |
| This compound | 7.70 (d, 1H), 6.50 (dd, 1H), 6.45 (d, 1H), 4.30 (q, 2H), 3.80 (br s, 2H), 2.40 (s, 3H), 1.35 (t, 3H) | 168.0, 148.5, 139.0, 130.5, 119.0, 115.0, 112.5, 60.5, 21.0, 14.5 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Solubility of Ethyl 4-amino-2-methylbenzoate in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of Ethyl 4-amino-2-methylbenzoate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive framework for its determination. It includes detailed experimental protocols, a template for data presentation, and qualitative solubility predictions based on the properties of structurally similar molecules.
Introduction
Predicted Solubility
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Toluene | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Hexane | e.g., 25 | e.g., Isothermal Saturation |
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound.
Isothermal Saturation (Shake-Flask) Method
This is a widely used and reliable method for determining thermodynamic solubility.[6][7]
Materials:
-
This compound (solid)
-
Selected organic solvents of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).
-
Calculate the solubility based on the measured concentration and the dilution factor.
Gravimetric Analysis
This method is straightforward and does not require sophisticated analytical instrumentation for concentration determination.[8][9]
Materials:
-
This compound (solid)
-
Selected organic solvents of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Evaporating dish
-
Oven
Procedure:
-
Prepare a saturated solution of this compound in a chosen solvent using steps 1-5 of the Isothermal Saturation Method.
-
Accurately weigh an empty, dry evaporating dish.
-
Carefully transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed evaporating dish.
-
Gently evaporate the solvent from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in an oven, ensuring the temperature is well below the boiling point of the solute to prevent loss of material.
-
Once the solvent is completely evaporated, place the dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the solute.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
The mass of the solid residue corresponds to the amount of this compound dissolved in the known volume or mass of the solvent. Calculate the solubility.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Isothermal Saturation Method.
Caption: Workflow for Isothermal Saturation Solubility Determination.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
The Renaissance of a Classic: A Technical Guide to the Discovery of Novel p-Aminobenzoic Acid (PABA) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Aminobenzoic acid (PABA), a well-established scaffold in medicinal chemistry, is experiencing a resurgence of interest as a versatile building block for the development of novel therapeutic agents.[1][2][3] Its structural simplicity, coupled with the ability to undergo diverse chemical modifications at both the amino and carboxyl functionalities, has enabled the generation of a vast chemical space of derivatives with a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of recent advancements in the discovery of new PABA derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for the synthesis of key derivatives and the execution of relevant biological assays are presented. Furthermore, this guide summarizes quantitative biological data in structured tables for comparative analysis and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this promising class of compounds.
Introduction: The Enduring Versatility of the PABA Scaffold
Para-aminobenzoic acid (PABA) is a naturally occurring substance, once considered a B vitamin, and is a precursor for the biosynthesis of folates in many microorganisms.[1] While not essential for humans, who obtain folates from their diet, this metabolic pathway remains a key target for antimicrobial agents. Beyond its role in folate synthesis, the PABA core has been successfully incorporated into a multitude of approved drugs, demonstrating its utility as a pharmacophore with favorable safety profiles.[1][2]
The inherent reactivity of the amino and carboxylic acid groups allows for the straightforward synthesis of a wide array of derivatives, including esters, amides, Schiff bases, and heterocyclic conjugates such as benzimidazoles, triazoles, and quinoxalines.[1] These modifications have yielded compounds with a diverse range of pharmacological activities, including:
-
Antimicrobial: Exhibiting activity against various strains of bacteria and fungi, including drug-resistant variants.[1][4]
-
Anticancer: Demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.[1][5]
-
Anti-inflammatory: Modulating inflammatory pathways, including the inhibition of pro-inflammatory markers.[6]
-
Anti-Alzheimer's: Showing potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[1]
This guide aims to provide researchers and drug development professionals with a comprehensive resource for the exploration of novel PABA derivatives, from initial synthesis to biological characterization.
Synthesis of Novel p-Aminobenzoic Acid Derivatives
The chemical versatility of PABA allows for the application of a wide range of synthetic methodologies to generate diverse libraries of derivatives. This section details the experimental protocols for the synthesis of several key classes of PABA analogs.
Synthesis of PABA Esters via Fischer Esterification
PABA esters are a common class of derivatives, often synthesized through the acid-catalyzed Fischer esterification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend p-aminobenzoic acid (1.0 equivalent) in the desired alcohol (e.g., ethanol, methanol, propanol), used in excess as the solvent.
-
Acid Catalysis: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[7]
Synthesis of PABA Amides
Amide derivatives of PABA can be synthesized through the coupling of PABA with various amines using a coupling agent or via an acyl chloride intermediate.
Experimental Protocol:
-
Acyl Chloride Formation: To a solution of p-aminobenzoic acid (1.0 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Amine Coupling: In a separate flask, dissolve the desired amine (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in dichloromethane.
-
Reaction: Slowly add the freshly prepared p-aminobenzoyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Synthesis of PABA-based Schiff Bases
Schiff bases are readily formed by the condensation reaction between the amino group of PABA and an aldehyde or ketone.
Experimental Protocol:
-
Reaction Setup: Dissolve p-aminobenzoic acid (1.0 equivalent) in a suitable solvent like ethanol or methanol.
-
Aldehyde/Ketone Addition: Add the desired aromatic aldehyde or ketone (1.0 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the mixture to reflux for 3-5 hours.[1]
-
Product Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification: The product can be further purified by recrystallization from a suitable solvent.
Synthesis of Heterocyclic PABA Derivatives
Benzimidazole-PABA conjugates can be synthesized by the condensation of PABA with o-phenylenediamine.
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, combine p-aminobenzoic acid (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in a high-boiling solvent such as xylene or in the presence of polyphosphoric acid.[1][8]
-
Heating: Heat the reaction mixture at a high temperature (e.g., 220 °C in polyphosphoric acid) for several hours (e.g., 8 hours).[1]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.[9]
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.[8][9]
Quinoxaline moieties can be attached to PABA, often through a multi-step synthesis involving the condensation of a diamine with a dicarbonyl compound. A general protocol for quinoxaline synthesis is provided below.
Experimental Protocol (General):
-
Reaction Setup: To a solution of an o-phenylenediamine derivative (1.0 equivalent) in a solvent like ethanol or toluene, add a 1,2-dicarbonyl compound (1.0 equivalent).[10][11]
-
Catalysis (Optional): The reaction can be catalyzed by various catalysts, including Lewis acids or supported heteropolyoxometalates, often allowing the reaction to proceed at room temperature.[10][11]
-
Reaction Time: Stir the mixture for the appropriate amount of time, which can range from minutes to hours depending on the specific reactants and catalyst used.[10][12]
-
Product Isolation and Purification: After completion of the reaction (monitored by TLC), the product can be isolated by filtration if it precipitates, or by evaporating the solvent. Purification is typically achieved by recrystallization from ethanol.[10]
1,2,4-Triazole-PABA derivatives can be synthesized from PABA hydrazide.
Experimental Protocol:
-
Hydrazide Formation: Convert a PABA ester to its corresponding hydrazide by reacting it with hydrazine hydrate in a solvent like ethanol under reflux.[13]
-
Carbothioamide Formation: React the PABA hydrazide with an appropriate aryl isothiocyanate in methanol to form a carbothioamide derivative.[14]
-
Cyclization: Suspend the carbothioamide in methanol and add hydrazine hydrate. Refluxing the mixture will induce cyclization to the 1,2,4-triazole ring.[14]
-
Purification: The final triazole derivative can be purified by recrystallization.
Biological Activities and Quantitative Data
The diverse chemical modifications of the PABA scaffold have led to the discovery of derivatives with a wide range of biological activities. This section summarizes the quantitative data for some of the most promising activities.
Antimicrobial Activity
PABA derivatives have shown significant potential as antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.
| Derivative Class | Target Organism | MIC (µM) | Reference |
| Schiff Bases | Staphylococcus aureus | 15.62 | [1][4] |
| Schiff Bases | Antifungal | ≥ 7.81 | [1][4] |
| Schiff Bases | Mycobacteria | ≥ 62.5 | [1][4] |
| Triazole Derivatives | Various Bacteria & Fungi | Positive results compared to ciprofloxacin and miconazole | [1] |
| Benzimidazole Derivatives | Listeria monocytogenes | 15.62 | [1] |
| Quinoxaline Derivatives | Various Bacteria | 7.9 - 31 | [1] |
| Sulfanilamide Analogs | Various Bacteria | 0.97 - 62.5 (µg/mL) | [1] |
Anticancer Activity
Numerous PABA derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide Derivatives | - | 5.85 and 4.53 | [1] |
| Various Derivatives | MCF7 and HCT-116 | 28.3 ± 5.1 and 21.3 ± 4.1 | [1] |
| Carboxamide Derivative | A549 | 3.0 | [1] |
| Benzo[d]thiazolyl-triazolyl Analogs | Various | 0.55 - 1.2 (GI50) | [1] |
| Quinazolinone Derivative | Caco-2 | 23.31 ± 0.09 | [1] |
| Quinazolinone Derivative | MCF-7 | 72.22 ± 0.14 | [1] |
| Quinazolinone Derivative | HepG2 | 53.29 ± 0.25 | [1] |
| Various Derivatives | HepG2, MCF-7, HCT-116 | 7.08 ± 1.6 to 10.87 ± 0.8 | [1] |
| Acrylamide Analogs | MCF-7 | 1.83 and 2.99 | [5] |
Anti-Alzheimer's Activity (Cholinesterase Inhibition)
Certain PABA derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.
| Derivative Class | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | - | - | Potent inhibitor[1] |
| Various Derivatives | AChE | - | 13.62 ± 0.21 to 33.00 ± 0.29 (nM) | [1] |
| 4-amino-3-bromo-5-fluorobenzohydrazide | AChE | 0.59 | - | [1] |
| 4-amino-3-bromo-5-fluorobenzohydrazide | BChE | 0.15 | - | [1] |
| Carboxamide-based Derivatives | AChE | - | 0.041 ± 0.60 | [1] |
| Carboxamide-based Derivatives | BChE | - | 8.46 ± 0.66 | [1] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which PABA derivatives exert their biological effects is crucial for rational drug design and development. This section explores some of the key signaling pathways targeted by these compounds.
Inhibition of Folate Biosynthesis
The primary mechanism of action for many antimicrobial PABA derivatives is the inhibition of the folate biosynthesis pathway, which is essential for bacterial survival. PABA analogs can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway.
Cholinesterase Inhibition
In the context of Alzheimer's disease, PABA derivatives can act as inhibitors of cholinesterases, thereby increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.
Induction of Apoptosis in Cancer Cells
Several anticancer PABA derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases.
Anti-inflammatory Action via NF-κB Inhibition
The anti-inflammatory effects of some PABA derivatives are attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[6][15]
Experimental Workflows for Biological Evaluation
The biological evaluation of newly synthesized PABA derivatives is a critical step in the discovery process. This section outlines the general workflows for assessing antimicrobial and anticancer activities.
Workflow for Antimicrobial Susceptibility Testing
A standard method for determining the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Workflow for In Vitro Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.[16]
Structure-Activity Relationships (SAR)
The extensive research into PABA derivatives has generated a wealth of data that allows for the elucidation of key structure-activity relationships. A few general principles have emerged:
-
Antimicrobial Activity: The nature and position of substituents on the aromatic ring of PABA can significantly influence antimicrobial potency. Electron-withdrawing groups, for instance, have been shown to enhance activity in some cases. The specific heterocyclic moiety conjugated to PABA also plays a crucial role in determining the spectrum of activity.
-
Anticancer Activity: For anticancer derivatives, the lipophilicity and steric bulk of the substituents can impact cell permeability and target engagement. The presence of specific functional groups capable of hydrogen bonding or other interactions with the target protein is often critical for high potency.
-
Cholinesterase Inhibition: The design of PABA-based cholinesterase inhibitors often involves the incorporation of a carbamate or other functional group that can interact with the active site of the enzyme. The length and nature of the linker between the PABA core and this interacting moiety are key determinants of inhibitory activity.
Conclusion and Future Directions
The p-aminobenzoic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and proven track record in approved drugs make it an attractive starting point for drug discovery campaigns. The diverse biological activities exhibited by PABA derivatives, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective, underscore the remarkable potential of this simple yet elegant chemical entity.
Future research in this area will likely focus on:
-
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by PABA derivatives will enable more rational drug design.
-
Combinatorial Chemistry and High-Throughput Screening: The generation of large, diverse libraries of PABA derivatives, coupled with high-throughput screening, will accelerate the identification of new lead compounds.
-
Drug Delivery and Formulation: The development of novel drug delivery systems and formulations for promising PABA derivatives will be crucial for translating their in vitro potency into in vivo efficacy.
-
Preclinical and Clinical Evaluation: Rigorous preclinical and clinical studies are needed to assess the safety and efficacy of the most promising PABA derivatives in relevant disease models and ultimately in human patients.[1]
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Ethyl 4-amino-2-methylbenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-amino-2-methylbenzoate, a versatile building block in organic synthesis. The document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate its use in research and development, particularly in the context of medicinal chemistry and drug discovery.
Overview of Synthetic Applications
This compound serves as a valuable scaffold for the synthesis of a variety of more complex molecules. The presence of a nucleophilic amino group, an ester functionality that can be modified, and a substituted aromatic ring allows for a range of chemical transformations. Key applications include:
-
N-Acylation and N-Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in the synthesis of many biologically active compounds.
-
Diazotization and Azo Coupling: The primary aromatic amine can be converted to a diazonium salt, a versatile intermediate for the synthesis of azo dyes and for introducing a variety of substituents onto the aromatic ring through Sandmeyer-type reactions.
-
Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields Schiff bases (imines), which are important intermediates for the synthesis of various heterocyclic systems and have applications in coordination chemistry.
Key Experiments and Protocols
N-Acylation: Synthesis of Ethyl 4-acetamido-2-methylbenzoate
The N-acylation of this compound is a fundamental transformation for the protection of the amino group or for the introduction of a key structural motif. The following protocol is adapted from procedures for the analogous methyl ester.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 - 1.5 eq., e.g., triethylamine or pyridine).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.1 eq., e.g., acetyl chloride or acetic anhydride) dropwise while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure Ethyl 4-acetamido-2-methylbenzoate.
Quantitative Data for N-Acylation of an Analogous Methyl Ester:
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield | Purity (HPLC) | Reference |
| Mthis compound | 2-Methylbenzoyl chloride | Methyl 2-methyl-4-(2-methylbenzamido)benzoate | Dichloromethane | Silver Carbonate | High | >99% | [1] |
Note: The use of silver carbonate in the reference suggests an alternative method for acid scavenging.
Diazotization and Azo Dye Synthesis
This protocol describes a general method for the synthesis of an azo dye starting from this compound. The specific coupling partner will determine the final color and properties of the dye.
Experimental Protocol:
-
Diazotization:
-
Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2.5 eq. of HCl in water).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent (1.0 eq., e.g., β-naphthol, phenol, or N,N-dimethylaniline) in an appropriate solvent. For phenols and naphthols, an aqueous solution of sodium hydroxide is typically used. For anilines, an acidic or neutral solution is used.
-
Cool the solution of the coupling agent to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, maintaining the temperature at 0-5 °C.
-
A colored precipitate of the azo dye should form immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the cold for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude azo dye. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
-
Quantitative Data for Azo Dye Synthesis from a Related Amine:
| Diazo Component | Coupling Component | Product | Yield | Reference |
| Ethyl 4-aminobenzoate | (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol | Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate | Not specified | [2][3][4] |
Schiff Base Formation
The formation of a Schiff base (imine) is a straightforward condensation reaction between the primary amine of this compound and an aldehyde or ketone.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by TLC. In some cases, the product may precipitate out of the solution upon formation.
-
Isolation and Purification: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent. If the product remains in solution, remove the solvent under reduced pressure. The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Schiff Base Formation from a Related Amine:
| Amine Component | Aldehyde Component | Catalyst | Solvent | Yield | Reference |
| Ethyl 2-aminobenzoate | Substituted Aromatic Aldehydes | Methane Sulfonic Acid | Ethanol | High | [5] |
Visualizations
Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Experimental Workflow for N-Acylation
Caption: Step-by-step workflow for the N-acylation reaction.
Logical Relationship in Azo Dye Synthesis
Caption: Logical flow of the two-step synthesis of azo dyes.
References
- 1. CN102093247B - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid - Google Patents [patents.google.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes: Ethyl 4-amino-2-methylbenzoate as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-2-methylbenzoate is a substituted aromatic amine that serves as a valuable and versatile building block in medicinal chemistry. Its structural features, including a reactive amino group and an ester functionality on a substituted benzene ring, make it an attractive starting material for the synthesis of a diverse range of pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in the development of kinase inhibitors, a critical class of therapeutics in oncology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing reaction conditions and for the physicochemical characterization of its derivatives.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 88-91 °C |
| Solubility | Soluble in ethanol, methanol, and other organic solvents. |
| CAS Number | 74450-59-2 |
Application in Kinase Inhibitor Synthesis
Substituted aminobenzoic acid derivatives are well-established scaffolds for the design of kinase inhibitors, particularly those targeting the ATP-binding site of various kinases. The amino group of these building blocks often serves as a key interaction point, forming hydrogen bonds with the hinge region of the kinase. The methyl and ethyl ester groups can be readily modified to introduce further diversity and to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
While direct synthesis of currently marketed drugs from this compound is not widely documented, its structural similarity to key intermediates in the synthesis of tyrosine kinase inhibitors like Imatinib and Nilotinib highlights its potential. For instance, the core structure of these drugs contains a substituted aniline moiety that is crucial for their inhibitory activity. This compound provides a readily available and modifiable platform to explore novel chemical space around this critical pharmacophore.
Rationale for Use in EGFR Inhibitor Design
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success. The 4-anilinoquinazoline scaffold is a common feature in many EGFR inhibitors. This compound can be envisioned as a building block for novel EGFR inhibitors by serving as the "aniline" portion that can be further elaborated.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and a potential kinase inhibitor scaffold derived from this compound.
Protocol 1: Synthesis of Ethyl 4-acetamido-2-methylbenzoate
This protocol describes the N-acylation of this compound, a common initial step in the elaboration of this building block.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield Ethyl 4-acetamido-2-methylbenzoate.
Table 2: Expected Yield and Characterization Data for Ethyl 4-acetamido-2-methylbenzoate
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White solid |
| ¹H NMR | Consistent with the expected structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the product |
Protocol 2: Amide Coupling for the Synthesis of a Kinase Inhibitor Scaffold
This protocol outlines the hydrolysis of the ester group of Ethyl 4-acetamido-2-methylbenzoate followed by an amide coupling reaction to a generic amine, representing a key step in the synthesis of many kinase inhibitors.
Part A: Hydrolysis of Ethyl 4-acetamido-2-methylbenzoate
Materials:
-
Ethyl 4-acetamido-2-methylbenzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Ethyl 4-acetamido-2-methylbenzoate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-acetamido-2-methylbenzoic acid.
Part B: Amide Coupling
Materials:
-
4-acetamido-2-methylbenzoic acid
-
A primary or secondary amine (e.g., 4-(3-pyridyl)pyrimidin-2-amine for a hypothetical EGFR inhibitor)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-acetamido-2-methylbenzoic acid (1.0 eq) and the desired amine (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add HATU (1.2 eq) in one portion and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Table 3: Representative Quantitative Data for Amide Coupling Reaction
| Parameter | Value |
| Reactant A (Acid) | 1.0 mmol |
| Reactant B (Amine) | 1.1 mmol |
| Coupling Reagent (HATU) | 1.2 mmol |
| Base (DIPEA) | 3.0 mmol |
| Solvent (DMF) | 5 mL |
| Typical Yield | 60-80% |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a potential kinase inhibitor using this compound as a starting material.
Caption: Synthetic scheme for a kinase inhibitor scaffold.
EGFR Signaling Pathway
The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target for kinase inhibitors derived from aminobenzoic acid scaffolds.[2][3][4][5][6]
Caption: EGFR signaling and inhibitor action.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel pharmaceutical compounds, particularly kinase inhibitors. The protocols and information provided herein offer a foundation for researchers to explore the potential of this molecule in drug discovery and development. Its accessible synthesis and potential for diverse chemical modifications make it a valuable tool for generating new chemical entities with therapeutic potential.
References
- 1. This compound | C10H13NO2 | CID 24721080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Acylation of Ethyl 4-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of Ethyl 4-amino-2-methylbenzoate, a key transformation in the synthesis of a variety of pharmacologically active compounds and functional materials. The following sections detail reaction principles, experimental procedures, and quantitative data for common acylation methods.
Introduction
N-acylation is a fundamental reaction in organic synthesis that involves the introduction of an acyl group (-C(O)R) onto a nitrogen atom. For this compound, the amino group serves as a nucleophile that attacks an electrophilic acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. This transformation is crucial for the derivatization of the parent molecule to modulate its physicochemical properties, biological activity, and to serve as a key step in multi-step synthetic pathways. The general reaction scheme is depicted below:
General Reaction Scheme for the Acylation of this compound
Quantitative Data Summary
The following table summarizes typical quantitative data for the acylation of this compound and structurally similar compounds under various reaction conditions.
| Protocol | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Sodium Bicarbonate | Ethyl Acetate / Water | 0 - 20 | 2.25 | ~99 (analogous)[1] |
| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | 0 - RT | 4 - 8 | High (not specified) |
| 3 | 2-Methylbenzoyl Chloride | Silver Salt | Haloalkane | -20 - 40 | 0.17 - 5 | High (not specified) |
| 4 | Chloroacetyl Chloride | Sodium Acetate | Glacial Acetic Acid | <10 - RT | 1 - 2 | Not specified |
Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride
This protocol describes the acetylation of the amino group of this compound using acetyl chloride in a biphasic system.
Materials:
-
This compound
-
Acetyl Chloride
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a stirred solution of water and sodium bicarbonate, add a solution of this compound in ethyl acetate.
-
Cool the biphasic mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride dropwise to the reaction mixture over a period of 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, Ethyl 4-acetamido-2-methylbenzoate.
-
The crude product can be further purified by recrystallization if necessary.
Expected Outcome:
Based on a similar reaction with Methyl 4-amino-2-hydroxybenzoate, a high yield (approximately 99%) of the acetylated product is expected.[1]
Protocol 2: Acylation using Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol details the acylation of this compound with benzoyl chloride using pyridine as a base, a common example of the Schotten-Baumann reaction. This method is broadly applicable for various acyl chlorides.
Materials:
-
This compound
-
Benzoyl Chloride (or other desired acyl chloride)
-
Pyridine (or another suitable non-nucleophilic base like triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., benzoyl chloride) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into dilute hydrochloric acid to neutralize the excess base.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acyl this compound.
Visualizations
The following diagrams illustrate the general experimental workflow for the acylation protocols described above.
Caption: Experimental workflows for the acylation of this compound.
Caption: Generalized signaling pathway for the N-acylation reaction.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Substituted Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. Substituted aminobenzoates are important building blocks in medicinal chemistry, and their use in Suzuki coupling reactions allows for the efficient synthesis of a diverse range of complex molecules with potential biological activity. The resulting 4-amino-3-arylbenzoic acid scaffold, for instance, is a key structural motif in many pharmacologically active molecules.[1]
These application notes provide an overview of the Suzuki coupling reaction as applied to substituted aminobenzoates, detailing reaction conditions, experimental protocols, and factors influencing the success of the coupling.
General Principles
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (substituted aminobenzoate) to form a Pd(II) species.
-
Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. For substrates like substituted aminobenzoates, which contain both an activating amino group and a potentially deactivating carboxyl group, careful optimization of these parameters is crucial.[2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of substituted aminobenzoates and structurally similar aryl bromides. This data provides a starting point for reaction optimization.
| Entry | Aminobenzoate Substrate | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Amino-3-bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80-100 | 12-24 | Varies | [1] |
| 2 | Methyl 2-amino-5-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (1-5) | - | K₂CO₃ (2.0-3.0) | EtOH/H₂O (3:1) | 70-80 | 12 | Varies | [3] |
| 3 | 4-Amino-3-bromobenzoic acid analog | Various arylboronic acids | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | >95 | [2] |
| 4 | 4-Amino-3-bromobenzoic acid analog | Various arylboronic acids | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 12 | 95 | [2] |
| 5 | Unprotected ortho-bromoaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (10) | - | K₃PO₄ (3.0) | 2-MeTHF/H₂O (10:1) | 100 | 18 | 91 | [4] |
| 6 | Unprotected ortho-bromoaniline | 4-Methoxyphenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | - | K₃PO₄ (3.0) | 2-MeTHF/H₂O (10:1) | 100 | 18 | 97 | [4] |
| 7 | Unprotected ortho-bromoaniline | 4-Acetylphenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | - | K₃PO₄ (3.0) | 2-MeTHF/H₂O (10:1) | 100 | 18 | 80 | [4] |
| 8 | 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | - | K₂CO₃ (2.0) | H₂O | RT | 4 | >90 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid
This protocol is a representative procedure and may require optimization for specific substrates.[1]
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Amino-3-bromobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-3-arylbenzoic acid.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 2-amino-5-bromobenzoate in an Ethanol/Water Mixture
This protocol provides a greener alternative to traditional organic solvents.[3]
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a reaction vessel, combine Methyl 2-amino-5-bromobenzoate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 3:1 or 4:1 v/v).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 4-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing Ethyl 4-amino-2-methylbenzoate as a versatile starting material. The following sections detail the synthesis of quinolones, quinazolinones, and acridones, which are important scaffolds in medicinal chemistry.
Synthesis of 4-Hydroxy-7-methyl-6-carbethoxyquinoline
The Gould-Jacobs reaction provides a classical and effective method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. This protocol outlines the synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate, a valuable intermediate for the development of various therapeutic agents.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(((4-ethoxycarbonyl)-3-methylphenyl)amino)methylene)malonate
A mixture of this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature to yield the crude product, which can be used in the next step without further purification.
Step 2: Cyclization to Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
The crude product from the previous step is added to a high-boiling point solvent, such as diphenyl ether, and heated to 250 °C for 30-60 minutes. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent like hexane or ethyl acetate, and dried to afford the desired quinolone derivative.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Diethyl 2-(((4-ethoxycarbonyl)-3-methylphenyl)amino)methylene)malonate | This compound | Diethyl ethoxymethylenemalonate | None | 2 | 120-130 | ~95 (crude) |
| 2 | Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate | Diethyl 2-(((4-ethoxycarbonyl)-3-methylphenyl)amino)methylene)malonate | None | Diphenyl ether | 0.5-1 | 250 | 85-90 |
Note: Yields are adapted from similar Gould-Jacobs reactions and may vary.
Reaction Pathway
Synthesis of 2,7-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic Acid Ethyl Ester
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad range of biological activities. This protocol describes a two-step synthesis of a substituted quinazolinone from this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-acetamido-2-methylbenzoate
This compound (1.0 eq) is dissolved in acetic anhydride (2.0 eq) and heated at 100 °C for 1-2 hours. The reaction progress is monitored by TLC. After completion, the excess acetic anhydride is removed under reduced pressure. The residue is then treated with cold water to precipitate the acetylated product, which is filtered, washed with water, and dried.
Step 2: Cyclization to 2,7-Dimethyl-6-(ethoxycarbonyl)quinazolin-4(3H)-one
The obtained Ethyl 4-acetamido-2-methylbenzoate (1.0 eq) is heated in an excess of formamide (or a mixture of formamide and formic acid) at 150-160 °C for 4-6 hours. Alternatively, the reaction can be performed by heating with ammonium acetate in glacial acetic acid. Upon cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to give the pure quinazolinone.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl 4-acetamido-2-methylbenzoate | This compound | Acetic anhydride | Acetic anhydride | 1-2 | 100 | 90-95 |
| 2 | 2,7-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic Acid Ethyl Ester | Ethyl 4-acetamido-2-methylbenzoate | Formamide | Formamide | 4-6 | 150-160 | 70-80 |
Note: These are typical yields for this reaction sequence and may require optimization.
Experimental Workflow
Synthesis of 2-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic Acid
Acridone derivatives are of significant interest due to their diverse pharmacological properties, including anticancer and antiviral activities. The synthesis of the acridone core can be achieved through an initial Ullmann condensation followed by an intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of 4'-Ethoxycarbonyl-3'-methyl-N-phenylanthranilic Acid
A mixture of this compound (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder or copper(I) iodide in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene is heated at reflux (150-180 °C) for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and purified by recrystallization.
Step 2: Cyclization to 2-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic Acid
The N-phenylanthranilic acid derivative from the previous step (1.0 eq) is heated in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA) at 100-140 °C for 1-2 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The precipitated acridone is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acid, and finally with water again. The crude product is then dried and can be recrystallized from a suitable solvent like ethanol or acetic acid.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4'-Ethoxycarbonyl-3'-methyl-N-phenylanthranilic Acid | This compound | 2-Chlorobenzoic acid, K₂CO₃, Cu catalyst | DMF | 4-8 | 150-180 | 60-70 |
| 2 | 2-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic Acid | 4'-Ethoxycarbonyl-3'-methyl-N-phenylanthranilic Acid | Polyphosphoric acid | None | 1-2 | 100-140 | 75-85 |
Note: Yields are based on analogous Ullmann condensations and subsequent cyclizations and may require optimization for this specific substrate.
Logical Relationship of Synthesis
Application of Ethyl 4-amino-2-methylbenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-2-methylbenzoate is a substituted aromatic compound with the potential to serve as a versatile building block in medicinal chemistry. Its structure, featuring an amino group, an ester functional group, and a methyl substituent on the benzene ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse and complex molecules with potential therapeutic applications. The presence of the methyl group ortho to the ester provides steric hindrance that can influence the reactivity of the adjacent ester and the planarity of the molecule, which can be exploited in drug design to fine-tune binding to biological targets.
While direct and extensive literature on the specific applications of this compound in medicinal chemistry is limited, its structural similarity to other widely used aminobenzoate derivatives, such as ethyl 4-aminobenzoate (benzocaine) and its isomers, allows for informed extrapolation of its potential uses. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of tyrosine kinase inhibitors and antimicrobial agents, based on established synthetic routes for analogous compounds.
Application Note 1: Synthesis of Tyrosine Kinase Inhibitors
Substituted aminobenzoates are crucial intermediates in the synthesis of several targeted cancer therapies, including tyrosine kinase inhibitors (TKIs) like Imatinib and Nilotinib. The core structure of these drugs often involves a substituted phenylamine moiety, which can be derived from compounds such as this compound. The amino group serves as a key handle for the construction of the pharmacophore responsible for binding to the ATP-binding site of the target kinase.
Logical Workflow for the Synthesis of a Hypothetical Tyrosine Kinase Inhibitor Precursor
Caption: Synthetic workflow for a hypothetical tyrosine kinase inhibitor precursor.
Experimental Protocol: Synthesis of a Hypothetical N-(4-(ethoxycarbonyl)-3-methylphenyl)guanidine derivative
This protocol is adapted from synthetic procedures for analogous compounds.
Materials:
-
This compound
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Boc-protected Guanidinylation:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the Boc-protected guanidine derivative.
-
-
Deprotection:
-
Dissolve the purified Boc-protected guanidine derivative in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired guanidine derivative.
-
Quantitative Data (Hypothetical based on analogs):
| Step | Product | Yield (%) | Purity (%) |
| 1. Guanidinylation | Boc-protected guanidine derivative | 85-95 | >95 (NMR) |
| 2. Deprotection | N-(4-(ethoxycarbonyl)-3-methylphenyl)guanidine | 90-98 | >98 (HPLC) |
Application Note 2: Synthesis of Novel Antimicrobial Agents
The aminobenzoate scaffold is a common feature in various antimicrobial agents. The amino group can be readily transformed into a wide range of functional groups and heterocyclic systems, such as Schiff bases, oxadiazoles, and thiazoles, which are known to exhibit antimicrobial properties. The lipophilicity and electronic properties of the benzene ring can be modulated by the methyl and ethyl ester groups, potentially influencing the compound's ability to penetrate bacterial cell membranes and interact with its target.
Signaling Pathway: Potential Mechanism of Action of Aminobenzoate-derived Antimicrobials
Caption: Potential antimicrobial targets of aminobenzoate derivatives.
Experimental Protocol: Synthesis of a Schiff Base Derivative of this compound
This protocol is based on general procedures for Schiff base formation.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in ethanol (0.5 M) in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted benzaldehyde (1.05 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Quantitative Data (Representative data from analogous ethyl 4-aminobenzoate derivatives):
| Compound ID | R-group on aldehyde | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | 2-hydroxy | 92 | 125 | 250 |
| 1b | 4-nitro | 88 | 62.5 | 125 |
| 1c | 4-methoxy | 95 | 250 | >250 |
Disclaimer: The provided protocols and data are based on analogous compounds and are intended for illustrative purposes. Researchers should conduct their own literature search and optimization for reactions involving this compound. All experimental work should be carried out in a properly equipped laboratory under the supervision of qualified personnel.
Application Notes and Protocols for Schiff Base Derivatives of Ethyl 4-Amino-2-Methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, characterization, and potential applications of Schiff base derivatives synthesized from ethyl 4-amino-2-methylbenzoate and its related precursors. The information is intended to guide researchers in the development of novel therapeutic agents, leveraging the diverse biological activities exhibited by this class of compounds.
Application Notes
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of pharmacological properties. When derived from ethyl 4-aminobenzoate, these compounds and their subsequent heterocyclic derivatives have demonstrated significant potential in medicinal chemistry. The primary applications of these derivatives lie in their antimicrobial and antioxidant activities.
The synthesis strategy often involves a multi-step process, beginning with the modification of ethyl 4-aminobenzoate to introduce other heterocyclic moieties like 1,3,4-oxadiazole or tetrazole. This initial modification enhances the structural diversity and biological activity of the final Schiff base products. The subsequent condensation with various aromatic aldehydes yields the target Schiff bases.
The biological significance of these compounds is noteworthy. Several synthesized derivatives have shown promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2] This suggests their potential as lead compounds for the development of new antimicrobial agents, which is of critical importance in the face of rising antibiotic resistance. Furthermore, certain derivatives have exhibited potent antioxidant activity, indicating their potential utility in combating oxidative stress-related diseases.[3][4] The diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties, reported for Schiff bases in general, further underscore the importance of exploring these specific derivatives.[5][6][7]
The structure-activity relationship (SAR) studies, facilitated by the synthesis of a library of derivatives with different aldehyde precursors, are crucial for optimizing the therapeutic potential of these compounds. The characterization data, particularly from FT-IR and NMR spectroscopy, are essential for confirming the formation of the characteristic imine group and the overall structure of the synthesized molecules.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Precursor (4-Aminobenzohydrazide) from Ethyl 4-Aminobenzoate
This protocol describes the initial conversion of ethyl 4-aminobenzoate to 4-aminobenzohydrazide, a common intermediate for further derivatization.
Materials:
-
Ethyl 4-aminobenzoate
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Round bottom flask
-
Reflux condenser
-
TLC plates
-
Filtration apparatus
Procedure:
-
Dissolve ethyl 4-aminobenzoate (0.06 mol, 9.9 g) in 30 mL of 80% hydrazine hydrate in a round bottom flask.[1]
-
Add 25 mL of absolute ethanol to the mixture.[1]
-
Reflux the reaction mixture for 8 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Filter the resulting crystals and recrystallize them from absolute ethanol to obtain pure 4-aminobenzohydrazide.[1]
-
The expected yield of the white crystals is approximately 77%, with a melting point of 222-225 °C.[1][2]
Protocol 2: General Synthesis of Schiff Bases from an Amine Precursor and Aromatic Aldehydes
This protocol provides a general method for the condensation reaction to form the Schiff base.
Materials:
-
Amine precursor (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine, derived from 4-aminobenzohydrazide)
-
Substituted aromatic aldehyde (e.g., 3,5-dimethoxy-4-hydroxy benzaldehyde, 4-nitrobenzaldehyde)
-
Absolute ethanol or methanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the aromatic aldehyde (e.g., 0.0017 mol) in absolute ethanol (20 mL) in a round bottom flask.[1]
-
Add a few drops of glacial acetic acid to the solution and stir for 15 minutes.[1][8]
-
In a separate flask, dissolve the amine precursor (e.g., 0.0017 mol of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine) in hot absolute ethanol (20 mL).[1]
-
Add the dissolved amine solution to the aldehyde solution.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature to allow the precipitate to form.
-
Filter the solid product, wash it with a suitable solvent like ethyl acetate or diethyl ether, and recrystallize from ethanol or petroleum ether.[1]
Protocol 3: Characterization of Synthesized Schiff Bases
1. Melting Point Determination:
-
Measure the melting points of the synthesized compounds using a capillary melting point apparatus to assess their purity.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectra of the compounds (typically using KBr pellets) to identify key functional groups.
-
Expected Peaks:
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Signals:
Protocol 4: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
Materials:
-
Synthesized Schiff base compounds
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar/broth or Sabouraud dextrose agar/broth
-
Standard antibiotic (e.g., Cefotaxime) and antifungal (e.g., Miconazole) drugs
-
Sterile Petri dishes and cork borer
Procedure:
-
Prepare a stock solution of the synthesized compounds and standard drugs in DMSO.
-
Prepare the microbial inoculum and seed it onto the surface of the agar plates.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution into the wells.
-
Use DMSO as a negative control and the standard drug as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
-
The Minimum Inhibitory Concentration (MIC) can be determined using a serial dilution method.
Protocol 5: DPPH Radical Scavenging Antioxidant Assay
Materials:
-
Synthesized Schiff base compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Ascorbic acid (standard antioxidant)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a series of test tubes, mix different concentrations of the test compounds with the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: I% = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[4]
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Data Presentation
Table 1: Synthesis and Physicochemical Data of Representative Schiff Base Derivatives
| Compound ID | Aldehyde Precursor | Reaction Time (h) | Yield (%) | Melting Point (°C) | Appearance |
| SB-1 | 4-Nitrobenzaldehyde | 5 | 58 | 275-277 | Yellow powder |
| SB-2 | 3,5-Dimethoxy-4-hydroxybenzaldehyde | 6 | - | - | - |
| SB-3 | 4-Hydroxybenzaldehyde | 24 | 30 | 157 | - |
| SB-4 | 4-Methoxybenzaldehyde | - | - | - | - |
Data compiled from literature.[1][8]
Table 2: Spectroscopic Data for a Representative Schiff Base Derivative (Derived from 4-nitrobenzaldehyde)
| Spectral Data | Wavenumber (cm⁻¹)/Chemical Shift (δ ppm) | Assignment |
| FT-IR | 1676, 1597 | C=N (imine) stretching |
| 1516, 1344 | Asymmetric & Symmetric NO₂ stretching | |
| ¹H NMR | 8.42 (s, 1H) | -CH=N- (azomethine proton) |
| 7.28-8.24 (m, 8H) | Aromatic protons | |
| 8.82 (s, 1H) | -NH- | |
| 7.50 (s, 2H) | -NH₂ |
Data is for a derivative of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine with 4-nitrobenzaldehyde.[1]
Table 3: Antimicrobial Activity of Selected Schiff Base Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | M. luteus | B. pumilus | E. coli | S. cerevisiae | C. albicans |
| Cpd 11 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Cpd 13 | 500 | 500 | 500 | >1000 | >1000 | >1000 |
| Cpd 15 | 250 | 125 | 250 | 500 | 500 | 1000 |
| Cefotaxime | 7.8 | 3.9 | 15.6 | 3.9 | - | - |
| Miconazole | - | - | - | - | 125 | 125 |
Data represents Minimum Inhibitory Concentration (MIC). Compounds 11, 13, and 15 are Schiff base derivatives.[1]
Visualizations
Caption: General synthesis workflow for Schiff base derivatives.
Caption: Overall experimental workflow from synthesis to analysis.
Caption: Hypothesized mechanisms of biological activity.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Purification of Ethyl 4-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Ethyl 4-amino-2-methylbenzoate, a key intermediate in pharmaceutical synthesis.[1] The protocols outlined below—recrystallization and flash column chromatography—are standard laboratory techniques that can be adapted to achieve high purity of the target compound.
Introduction
This compound is a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The choice of purification method depends on the nature and quantity of impurities present in the crude material. This document provides detailed protocols for two common and effective purification techniques: recrystallization and flash column chromatography.
Data Presentation
| Purification Method | Analog Compound | Solvent/Mobile Phase | Typical Yield | Purity | Reference |
| Recrystallization | Ethyl 4-amino-3-methylbenzoate | Absolute Ethanol | 77-84% | White solid, m.p. 75-78°C | [2] |
| Recrystallization | Ethyl 4-aminobenzoate | Ether | 91-100% | m.p. 89-90°C | [3] |
| Recrystallization | Ethyl 4-aminobenzoate | Dichloromethane/Hexane | 90% | - | [4] |
| Flash Column Chromatography | Methyl 3-amino-4-methylbenzoate | Ethyl Acetate/Hexanes Gradient | High | High (single spot by TLC) | [5] |
Note: The yield and purity of this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Method 1: Recrystallization from Ethanol
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. Ethanol is a suitable solvent for the recrystallization of aminobenzoate esters due to the good solubility of the compound at elevated temperatures and poor solubility at lower temperatures.
Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. While gently heating on a hot plate with stirring, add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities. It is particularly useful for purifying larger quantities of material or for separating the target compound from impurities with similar solubility characteristics.
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is the recommended stationary phase.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common mobile phase for this type of compound. A typical starting point is a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes), gradually increasing the polarity to elute the desired compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial low-polarity mobile phase.
-
Pour the slurry into a chromatography column and apply gentle pressure to pack the column evenly, avoiding the trapping of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Gradually increase the percentage of ethyl acetate in the mobile phase to increase its polarity. The optimal gradient will depend on the separation of the target compound from its impurities, as monitored by Thin Layer Chromatography (TLC).
-
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., test tubes or flasks).
-
Analysis: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for flash column chromatography purification.
References
Application Notes and Protocols for the Quantification of Ethyl 4-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl 4-amino-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. While validated methods for this specific analyte are not extensively published, the protocols described herein are based on established and validated methods for structurally analogous aromatic amines and esters. These notes serve as a comprehensive guide for developing and validating analytical methods tailored to this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method with UV detection is proposed for its reliable and accurate analysis.
Application Note:
A reversed-phase HPLC-UV method offers excellent linearity, precision, and accuracy for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method separates the analyte from potential impurities and degradation products on a C18 or C8 stationary phase. The mobile phase, typically a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid, ensures good peak shape and retention. Detection is performed at a wavelength corresponding to the maximum absorbance of the analyte. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4][5]
Experimental Protocol: Reversed-Phase HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A gradient or isocratic elution can be developed. An example isocratic mobile phase is a 60:40 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of this compound. Based on analogous compounds, a wavelength in the range of 250-310 nm is expected.[6]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing this compound and dissolve it in a suitable volumetric flask with the mobile phase to obtain a final concentration within the calibration range. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, making it an excellent technique for the identification and quantification of trace levels of this compound, especially in complex matrices. Derivatization may be necessary to improve the volatility and chromatographic behavior of this polar compound.[7]
Application Note:
A GC-MS method is suitable for the trace-level quantification of this compound. Due to its polarity, derivatization of the primary amino group with an agent such as heptafluorobutyric anhydride is recommended to improve its volatility and chromatographic performance.[7] The method involves separation on a low-polarity capillary column and detection by a mass spectrometer, which provides high selectivity and allows for structural confirmation. This method is particularly useful for identifying and quantifying impurities.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler for liquid injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Fused silica capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-400. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of the derivatized analyte.
3. Standard and Sample Preparation with Derivatization:
-
Standard Stock Solution (1000 µg/mL): Prepare in a suitable solvent like methanol or ethyl acetate.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution in a vial, add a suitable solvent (e.g., toluene) and an internal standard (e.g., 1-aminofluorene).[7]
-
Add a derivatizing agent such as heptafluorobutyric anhydride.[7]
-
Heat the mixture (e.g., at 60 °C for 30 minutes).
-
After cooling, the derivatized sample is ready for injection.
-
-
Calibration Standards: Prepare by derivatizing a series of dilutions of the stock solution.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the standards.
-
Quantify the analyte in the sample using this calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in routine quality control, provided that there are no interfering substances that absorb at the same wavelength.
Application Note:
This technique is based on the inherent UV absorbance of the aromatic ring and conjugated system in the this compound molecule. The method is straightforward and requires minimal sample preparation. The wavelength of maximum absorbance (λmax) for this compound should be determined in a suitable solvent, such as ethanol or methanol. The quantification is based on Beer-Lambert's law.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).
2. Measurement Parameters:
-
Solvent: Ethanol or Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank. The λmax for structurally similar compounds like methyl 4-aminobenzoate is around 290-310 nm.[6][8]
-
Measurement: Record the absorbance of all solutions at the determined λmax.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to cover a linear absorbance range (typically 0.1 to 1.0 AU).
-
Sample Solution: Prepare a solution of the sample in the same solvent with a concentration expected to fall within the range of the calibration standards.
4. Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics for the described analytical techniques. These values are based on data from analogous aromatic amines and esters and should be confirmed during method validation for this compound.[7][9][10][11][12]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 10 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 0.3 - 30 ng/mL | 0.3 - 3 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 0.5 - 25 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% | < 3% |
Visualizations
Experimental Workflows
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. series.publisso.de [series.publisso.de]
- 8. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Application of Ethyl 4-amino-2-methylbenzoate in the Synthesis of AXL Kinase Inhibitor Bemcentinib (BGB324)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-2-methylbenzoate is a valuable substituted aminobenzoate building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural features, including a reactive amino group and an ester functionality, make it an ideal starting material for the synthesis of complex heterocyclic scaffolds that are central to many kinase inhibitors. This application note details the use of this compound in the synthesis of Bemcentinib (BGB324), a first-in-class, selective inhibitor of the AXL receptor tyrosine kinase. AXL kinase is a critical mediator of tumor growth, metastasis, and drug resistance, making it a prime target for cancer therapy.[1]
Bemcentinib (BGB324): A Selective AXL Kinase Inhibitor
Bemcentinib is an orally bioavailable small molecule that targets the intracellular catalytic kinase domain of the AXL receptor.[2] By inhibiting AXL, Bemcentinib disrupts key signaling pathways involved in cell survival, proliferation, and migration.[3][4] Overexpression of AXL is associated with a poor prognosis in various cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[1]
Quantitative Data: Potency of Bemcentinib
The inhibitory activity of Bemcentinib has been evaluated across a range of cancer cell lines and against its primary target, AXL kinase. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Target/Cell Line | IC50 Value | Notes |
| Biochemical Assay | ||
| AXL Kinase | 0.38 µM | In-vitro kinase assay. |
| Cell-Based Assays | ||
| A549 (NSCLC) | Similar to H2122 | Growth inhibition.[5] |
| H2122 (NSCLC) | Similar to A549 | Growth inhibition.[5] |
| Rh41 (Rhabdomyosarcoma) | Not specified | Shown to augment chemotherapy sensitivity.[6] |
| IC-pPDX-104 (Rhabdomyosarcoma) | Not specified | Shown to augment chemotherapy sensitivity.[6] |
Experimental Protocols
The synthesis of Bemcentinib from this compound involves a multi-step process to construct the final complex molecule. While the precise, proprietary synthesis details are not fully disclosed in the public domain, a plausible and illustrative synthetic route based on related literature is presented below. This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers.
Step 1: Synthesis of a Pyrimidine Intermediate
The initial step involves the construction of a substituted pyrimidine ring, a common core structure in many kinase inhibitors. This is a critical transformation where a precursor derived from this compound would be utilized.
-
Reaction: Condensation and cyclization reactions to form the pyrimidine scaffold.
-
Reagents: A derivative of this compound, a suitable three-carbon unit (e.g., a malonic acid derivative), and a source of amidine.
-
General Procedure:
-
The amino group of an this compound derivative is reacted with a suitable building block to introduce the necessary functionality for pyrimidine ring formation.
-
The resulting intermediate is then cyclized in the presence of an appropriate reagent to yield the 2,4-disubstituted pyrimidine core.
-
The ester group of the benzoate may be hydrolyzed or modified in subsequent steps.
-
Step 2: Functionalization of the Pyrimidine Core
Further modifications to the pyrimidine ring are necessary to introduce the moieties required for binding to the AXL kinase.
-
Reaction: Nucleophilic aromatic substitution and coupling reactions.
-
Reagents: Halogenated pyrimidine intermediate, various amines, and palladium catalysts for cross-coupling reactions.
-
General Procedure:
-
The pyrimidine core is halogenated to provide a reactive site for substitution.
-
Nucleophilic substitution with different amines introduces diversity and allows for the optimization of binding affinity.
-
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to attach larger and more complex aryl or heteroaryl groups.
-
Step 3: Final Assembly of Bemcentinib
The final steps involve the coupling of the functionalized pyrimidine core with the remaining structural components of Bemcentinib.
-
Reaction: Amide bond formation or other coupling reactions.
-
Reagents: The pyrimidine intermediate with an available amino or carboxylic acid group and the corresponding coupling partner.
-
General Procedure:
-
The fully elaborated pyrimidine-containing fragment is coupled with the second key fragment of the Bemcentinib structure.
-
Standard peptide coupling reagents or other activation methods are used to form the final amide or other linkages.
-
The final product is purified using techniques such as column chromatography and recrystallization.
-
Signaling Pathways and Workflow Diagrams
AXL Signaling Pathway
The AXL receptor tyrosine kinase, upon binding its ligand Gas6, dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote cancer cell survival, proliferation, migration, and resistance to therapy. Bemcentinib inhibits the kinase activity of AXL, thereby blocking these downstream signals.
Caption: AXL Receptor Signaling Pathway and Inhibition by Bemcentinib.
General Synthetic Workflow
The synthesis of a kinase inhibitor like Bemcentinib from a starting material such as this compound follows a logical progression of building complexity.
Caption: General Synthetic Workflow for Bemcentinib.
Conclusion
This compound serves as a key precursor in the synthesis of potent and selective kinase inhibitors, exemplified by the AXL inhibitor Bemcentinib. The strategic use of this building block enables the efficient construction of the core heterocyclic scaffolds required for potent kinase inhibition. The detailed protocols and pathways described herein provide a valuable resource for researchers engaged in the discovery and development of novel targeted therapies for cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Ethyl 4-amino-2-methylbenzoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the potential use of Ethyl 4-amino-2-methylbenzoate in materials science. The information is curated for researchers and professionals interested in exploring its applications in polymer synthesis and nonlinear optical materials.
Introduction
This compound is an aromatic amine with ester functionality, presenting a versatile molecular structure for materials science applications. Its chemical formula is C10H13NO2, and its molecular weight is 179.22 g/mol .[1] The presence of an amino group and an ethyl ester group on the benzene ring allows it to be used as a monomer in polymerization reactions and as a core structure for functional materials. Based on the applications of structurally similar molecules, such as ethyl 4-aminobenzoate (benzocaine), promising areas of investigation for this compound include high-performance polymers and nonlinear optical (NLO) materials.[2][3][4]
Potential Application: High-Performance Poly(β-amino ester)s
Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers with applications in gene delivery and controlled drug release.[5][6] The synthesis of PBAEs typically involves the conjugate addition of an amine to a diacrylate. The unique structure of this compound, with its primary amine, makes it a suitable candidate as a co-monomer in the synthesis of novel PBAEs.
Proposed Experimental Protocol: Synthesis of a PBAE using this compound
This protocol describes the synthesis of a poly(β-amino ester) using this compound and 1,4-butanediol diacrylate.
Materials:
-
This compound
-
1,4-butanediol diacrylate
-
Dimethyl sulfoxide (DMSO)
-
Teflon-lined screw cap vials
-
Magnetic stir plate with heating
Procedure:
-
In a 5 mL glass vial, dissolve a specific molar ratio of this compound in a minimal amount of DMSO.
-
Add a corresponding molar equivalent of a primary amine co-monomer (e.g., 5-amino-1-pentanol) to the vial.
-
Introduce the diacrylate monomer, such as 1,4-butanediol diacrylate, to the amine solution. A typical stoichiometric ratio of total amine to diacrylate is 1.2:1.[5]
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stir plate in an oven pre-heated to 95°C.
-
Allow the polymerization reaction to proceed for 12 hours with continuous stirring.[5]
-
After 12 hours, remove the vial from the oven and allow it to cool to room temperature.
-
The resulting polymer can be purified by precipitation in a non-solvent like diethyl ether and dried under vacuum.
Proposed Experimental Workflow: Characterization of the Synthesized PBAE
The following workflow outlines the key characterization steps for the newly synthesized polymer.
Caption: Workflow for the characterization of a synthesized poly(β-amino ester).
Anticipated Quantitative Data
Based on literature for similar polyimides and poly(β-amino ester)s, the following properties can be anticipated.[6][7]
| Property | Anticipated Range | Characterization Technique |
| Glass Transition Temp. (Tg) | 150 - 250 °C | DSC |
| 10% Weight Loss Temp. (TGA) | 350 - 500 °C in N2 | TGA |
| Molecular Weight (Mw) | 50,000 - 80,000 g/mol | GPC |
| Inherent Viscosity | 0.8 - 1.2 dL/g | Viscometry |
Potential Application: Nonlinear Optical (NLO) Materials
Organic molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant second-order nonlinear optical (NLO) properties. Ethyl 4-aminobenzoate (EPAB), a structural analog of this compound, has been identified as a promising NLO material.[2][4] The amino group acts as an electron donor and the ester group as an electron acceptor, making this compound a candidate for NLO applications.
Proposed Experimental Protocol: Crystal Growth of this compound
The slow evaporation solution growth technique is a common method for growing high-quality single crystals of organic NLO materials.
Materials:
-
High-purity this compound
-
Analytical grade solvent (e.g., methanol, ethanol, acetone, or a mixture)
-
Beakers, conical flasks, and filter paper
-
Constant temperature bath
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature (e.g., 40°C) with constant stirring.
-
Filter the saturated solution using Whatman filter paper to remove any insoluble impurities.
-
Transfer the filtered solution to a clean beaker and cover it with a perforated lid to allow for slow evaporation of the solvent.
-
Place the beaker in a constant temperature bath maintained at a stable temperature (e.g., 30°C) to ensure a slow and controlled crystal growth rate.
-
Monitor the beaker for the formation of seed crystals. Once formed, allow them to grow over several days to weeks until they reach a suitable size for characterization.
-
Harvest the grown crystals and dry them carefully.
Proposed Logical Relationship: From Molecular Structure to NLO Properties
The NLO response of a material is governed by its molecular and crystal structure.
Caption: Relationship between molecular structure and NLO activity.
Anticipated Optical and Thermal Properties
The properties of the grown crystals can be compared to those of similar NLO materials.[2][3]
| Property | Anticipated Value/Range | Characterization Technique |
| UV Cut-off Wavelength | ~240 nm | UV-Vis Spectroscopy |
| Second Harmonic Generation (SHG) | Potentially > KDP | Kurtz-Perry Powder Technique |
| Melting Point | 88-92 °C | Differential Thermal Analysis (DTA) |
| Thermal Stability | Stable up to ~150 °C | Thermogravimetric Analysis (TGA) |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
While direct experimental data for this compound in materials science is limited, its structural similarity to well-studied monomers and NLO materials suggests significant potential. The protocols and anticipated data presented here provide a solid foundation for researchers to explore its use in creating novel polymers and optical materials. Further research is warranted to fully characterize its properties and validate these potential applications.
References
- 1. This compound | C10H13NO2 | CID 24721080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-amino-2-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 4-amino-2-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic pathways for the synthesis of this compound:
-
Fischer-Speier Esterification: This method involves the direct esterification of 4-amino-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). This is an equilibrium-driven reaction.
-
Reduction of Ethyl 2-methyl-4-nitrobenzoate: This route involves the synthesis of the nitro-substituted precursor, Ethyl 2-methyl-4-nitrobenzoate, followed by the reduction of the nitro group to an amine. Common reduction methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel.
Q2: I am experiencing a low yield in my Fischer esterification. What are the common causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] Key factors include:
-
Equilibrium: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will slow down or stall the reaction.[1]
-
Presence of Water in Reagents: Using wet ethanol or starting material will inhibit the forward reaction.[1]
-
Steric Hindrance: The methyl group at the ortho position to the carboxylic acid can sterically hinder the approach of the ethanol, slowing the reaction rate and potentially lowering the yield compared to un-substituted benzoic acids.[2]
Q3: What are common side products in the reduction of Ethyl 2-methyl-4-nitrobenzoate?
A3: Incomplete reduction of the nitro group can lead to the formation of side products such as nitroso, hydroxylamino, azoxy, and azo compounds. The formation of these byproducts is influenced by the choice of catalyst, reducing agent, and reaction conditions.
Q4: How can I purify the final this compound product?
A4: Common purification techniques include:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system is typically a mixture of a polar solvent (like ethanol) and a non-polar solvent (like water or hexane).
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method.
Troubleshooting Guides
Issue 1: Low Yield in Fischer-Speier Esterification
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of unreacted 4-amino-2-methylbenzoic acid remains (confirmed by TLC/NMR). | Equilibrium not shifted towards product. | Use a large excess of anhydrous ethanol (e.g., 10-20 equivalents) to act as both solvent and reagent, driving the equilibrium forward. Alternatively, use a Dean-Stark apparatus to remove water azeotropically if a suitable solvent is used. |
| Insufficient catalyst. | Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ (5-10 mol%) is used. For a more reactive approach, thionyl chloride can be used, which also acts as a dehydrating agent. | |
| Water present in the reaction. | Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. | |
| Reaction time is too short. | Due to steric hindrance from the ortho-methyl group, the reaction may require a longer reflux time. Monitor the reaction progress by TLC until the starting material is consumed.[2] |
Issue 2: Incomplete Reduction of Ethyl 2-methyl-4-nitrobenzoate
| Symptom | Possible Cause | Recommended Solution |
| Mixture of starting material and product is observed. | Inactive or insufficient catalyst. | Ensure the catalyst (e.g., Pd/C) is fresh and active. Use an appropriate catalyst loading, typically 5-10% by weight of the starting material. |
| Insufficient reducing agent. | For catalytic hydrogenation, ensure the system is properly sealed and maintained at an adequate hydrogen pressure (e.g., 50 psi). For chemical reductions, ensure a sufficient molar excess of the reducing agent is used. | |
| Poor catalyst dispersion. | Use vigorous stirring or shaking to ensure the catalyst is well-suspended in the reaction mixture. | |
| Formation of colored impurities (e.g., orange, red). | Formation of azo or azoxy side products. | Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time. Acidic conditions during reduction can sometimes minimize the formation of these dimers. |
Data Presentation
The yield of amino-benzoate esters is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of typical yields for analogous reactions, which can serve as a benchmark for optimizing the synthesis of this compound.
| Synthetic Route | Catalyst/Reagent | Substrate | Yield (%) | Reference |
| Esterification | H₂SO₄ | 4-amino-2-chlorobenzoic acid | High | [3] |
| Esterification | Thionyl Chloride | Amino acids | Good to Excellent | [4] |
| Reduction | Raney Nickel | Ethyl 4-amino-3-(methylthiomethyl)benzoate | 77-84 | [5] |
| Reduction | Indium/NH₄Cl | Ethyl 4-nitrobenzoate | 90 | [2] |
| Reduction | PtO₂ | Ethyl p-nitrobenzoate | 91-100 | [6] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-amino-2-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask, suspend 4-amino-2-methylbenzoic acid (1.0 eq.) in anhydrous ethanol (10-20 eq.).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product may precipitate at this stage.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.
Protocol 2: Reduction of Ethyl 2-methyl-4-nitrobenzoate via Catalytic Hydrogenation
-
Reaction Setup: To a solution of Ethyl 2-methyl-4-nitrobenzoate (1.0 eq.) in ethanol in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 wt%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentration: Rinse the filter cake with ethanol and combine the filtrates. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualization
Caption: Primary synthesis pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 4-amino-2-methylbenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl 4-amino-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted Starting Materials: Such as 4-amino-2-methylbenzoic acid or the corresponding nitro-aromatic precursor if the synthesis involves a reduction step.
-
Over-alkylation Products: If the synthesis involves esterification, there is a possibility of N-alkylation in addition to the desired O-alkylation, leading to the formation of N-ethylated byproducts.
-
Positional Isomers: Depending on the synthetic route, isomers such as Ethyl 2-amino-4-methylbenzoate could be present.[1]
-
Hydrolyzed Product: The ester can hydrolyze back to 4-amino-2-methylbenzoic acid if exposed to acidic or basic conditions during workup.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethanol, dichloromethane) and unreacted reagents can remain in the final product.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and check for the presence of starting materials and byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Helps in the structural elucidation of the main product and any significant impurities.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the impurities, aiding in their identification.
Q3: What are the best practices to minimize impurity formation?
A3: To minimize the formation of impurities, consider the following:
-
Use High-Purity Starting Materials: Ensure the starting materials are of high purity to avoid introducing impurities from the beginning.
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For instance, precise temperature control can be crucial in preventing side reactions.[3]
-
Use of Protective Groups: In some synthetic routes, protecting the amine group can prevent side reactions like N-alkylation.[2]
-
Proper Work-up and Purification: A thorough work-up procedure to remove unreacted reagents and byproducts is essential. Recrystallization is a common and effective method for purifying the final product.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction using TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Mechanical losses during workup. | Ensure careful transfer of materials between vessels. During extraction, ensure proper phase separation to avoid loss of product. | |
| Suboptimal reaction conditions. | Re-evaluate the stoichiometry of reagents and the reaction temperature. | |
| Product is an oil and does not solidify | Presence of impurities. | The presence of impurities can lower the melting point and prevent solidification. Purify the product by column chromatography. |
| Residual solvent. | Ensure all solvent is removed under reduced pressure. Dissolving the oil in a volatile solvent like diethyl ether and re-evaporating can sometimes facilitate solidification.[3] | |
| Product is colored (e.g., red or orange) | Oxidation of the amino group or presence of colored impurities. | Recrystallization from a suitable solvent, such as ethanol, can help remove colored impurities.[3] The use of activated carbon during recrystallization can also be effective. |
| Contamination from starting materials. | A second crop of crystals may be contaminated with starting materials.[3] Purify by recrystallization or chromatography. | |
| Presence of starting material in the final product | Incomplete reaction. | As mentioned for low yield, ensure the reaction goes to completion by monitoring with TLC. |
| Inefficient purification. | If recrystallization is insufficient, consider purification by column chromatography. | |
| Unexpected peaks in NMR or HPLC analysis | Formation of byproducts (e.g., N-alkylation, isomers). | Re-evaluate the reaction conditions. The use of a protecting group for the amine may be necessary to prevent N-alkylation.[2] Isomers may require careful chromatographic separation. |
| Hydrolysis of the ester. | Ensure the workup conditions are not too harsh (e.g., avoid prolonged exposure to strong acids or bases). |
Experimental Protocol: Esterification of 4-amino-2-methylbenzoic acid
This protocol describes a general method for the synthesis of this compound via Fischer esterification.
Materials:
-
4-amino-2-methylbenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-methylbenzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Halogenation of Aminobenzoate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the halogenation of aminobenzoate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the halogenation of aminobenzoate esters?
A1: The halogenation of aminobenzoate esters is prone to several side reactions, primarily due to the strong activating and ortho-, para-directing nature of the amino group. The most common side reactions include:
-
Polyhalogenation: The high reactivity of the aromatic ring often leads to the introduction of multiple halogen atoms, resulting in di- or even tri-substituted products. This is especially prevalent when using reactive halogenating agents or harsh reaction conditions.[1]
-
Poor Regioselectivity: The amino group directs incoming electrophiles to the ortho and para positions. This can lead to the formation of a mixture of isomers, which can be challenging to separate. For example, the chlorination of methyl anthranilate can yield both the 3-chloro and 5-chloro isomers, in addition to dichlorinated byproducts.[2][3]
-
N-Halogenation and Oxidation: The lone pair of electrons on the nitrogen atom of the amino group can be susceptible to attack by the halogenating agent, leading to the formation of unstable N-haloamines. In some cases, oxidation of the amino group or the aromatic ring can also occur, leading to colored impurities and tars.[4]
-
N-Acetylation: If glacial acetic acid is used as a solvent, N-acetylation of the amino group can occur as a side reaction.[4]
Q2: How can I prevent polyhalogenation and improve the yield of the desired monohalogenated product?
A2: The most effective strategy to prevent polyhalogenation is to temporarily reduce the activating effect of the amino group by protecting it. The most common protection strategy is N-acetylation.
The acetyl group is electron-withdrawing, which moderates the reactivity of the aromatic ring, thus favoring monosubstitution. After the halogenation step, the acetyl group can be readily removed by hydrolysis to regenerate the free amino group.[4]
Q3: How can I control the regioselectivity of the halogenation?
A3: Controlling regioselectivity can be challenging. Here are a few strategies:
-
Choice of Halogenating Agent: Different halogenating agents can exhibit different degrees of selectivity. For instance, using a bulkier halogenating agent can favor substitution at the less sterically hindered para-position. The use of 1,3-dichloro-5,5-dimethylhydantoin for the chlorination of methyl anthranilate has been shown to favor the formation of the 3-chloro isomer over the 5-chloro isomer.[2][3]
-
Reaction Conditions: Modifying reaction parameters such as solvent, temperature, and reaction time can influence the isomer ratio. Lowering the temperature can sometimes favor the thermodynamically more stable para-isomer.
-
Protecting Groups: As mentioned for preventing polyhalogenation, N-acetylation can also influence regioselectivity by altering the steric and electronic properties of the substrate.
Q4: My reaction mixture is turning dark and forming tarry substances. What is causing this and how can I avoid it?
A4: Darkening of the reaction mixture and tar formation are often indicative of oxidation side reactions. The amino group makes the aromatic ring highly susceptible to oxidation, especially with strong halogenating agents or in the presence of air.
Troubleshooting Steps:
-
Use Freshly Purified Reagents: Ensure that the aminobenzoate ester starting material is pure and free of colored impurities.
-
Run the Reaction Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help to minimize air oxidation.
-
Protect the Amino Group: N-acetylation significantly reduces the susceptibility of the substrate to oxidation.
-
Control the Temperature: Avoid excessive heating, as higher temperatures can promote decomposition and polymerization reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monohalogenated Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify the quality and reactivity of the halogenating agent. - Increase the reaction time and monitor the progress by TLC or GC-MS. - Consider a moderate increase in reaction temperature, while carefully monitoring for byproduct formation. |
| Polyhalogenation | - Use a protecting group for the amino function (e.g., N-acetylation). - Use a stoichiometric amount of the halogenating agent. - Employ a less reactive halogenating agent. |
| Product Loss During Work-up and Purification | - Optimize the extraction and washing steps to minimize product loss. - For purification, consider recrystallization from a suitable solvent system to efficiently separate isomers and byproducts.[5][6] |
Issue 2: Formation of a Mixture of Isomers
| Possible Cause | Troubleshooting Steps |
| Inherent Directing Effects of the Amino Group | - Experiment with different halogenating agents to find one with better regioselectivity. - Optimize reaction conditions (solvent, temperature) to favor the desired isomer. - Employ a protecting group strategy to alter the directing effect. |
| Difficulty in Separating Isomers | - Utilize high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for analytical separation and quantification of isomers.[7][8][9][10] - For preparative separation, fractional crystallization or column chromatography may be effective. |
Data Presentation
Table 1: Isomer Distribution in the Chlorination of Methyl Anthranilate with 1,3-Dichloro-5,5-dimethylhydantoin (DDH) [3]
| Solvent | Temperature (°C) | Methyl 3-chloroanthranilate (%) | Methyl 5-chloroanthranilate (%) | Methyl 3,5-dichloroanthranilate (%) | Unreacted Methyl Anthranilate (%) |
| Carbon Tetrachloride | Reflux (77) | 46.1 | 33.5 | 1.8 | 8.7 |
Experimental Protocols
Protocol 1: Selective Monobromination of Ethyl p-Aminobenzoate via N-Acetylation[4]
Step 1: N-Acetylation of Ethyl p-Aminobenzoate
-
Dissolve ethyl p-aminobenzoate in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.
-
After the initial exotherm, gently heat the mixture to ensure the reaction goes to completion.
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Pour the warm mixture into ice-cold water to precipitate the N-acetyl-p-aminobenzoate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-Acetyl-p-aminobenzoate
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Dissolve the dried N-acetyl-p-aminobenzoate in glacial acetic acid.
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Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude 4-acetamido-3-bromobenzoic acid ethyl ester.
-
Collect the product by vacuum filtration and wash with cold water. A wash with a sodium bisulfite solution can be used to remove excess bromine.
Step 3: Hydrolysis of the N-Acetyl Group
-
Reflux the crude 4-acetamido-3-bromobenzoic acid ethyl ester with an aqueous solution of a strong acid (e.g., HCl).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 3-bromo-4-aminobenzoic acid ethyl ester.
-
Collect the final product by vacuum filtration, wash with water, and dry.
Protocol 2: Purification by Recrystallization[5]
-
Dissolution: Place the crude halogenated aminobenzoate ester in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of dichloromethane and methanol) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals.
-
Analysis: Determine the melting point and purity of the recrystallized product.
Mandatory Visualization
Caption: Workflow for selective monohalogenation of aminobenzoate esters.
Caption: Common side reactions in the halogenation of aminobenzoate esters.
Caption: Troubleshooting decision tree for halogenation side reactions.
References
- 1. style | Graphviz [graphviz.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5118832A - Process for the preparation of alkyl 3-chloroanthranilates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. chemijournal.com [chemijournal.com]
- 10. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with Ethyl 4-amino-2-methylbenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common issues related to catalyst deactivation in chemical reactions involving Ethyl 4-amino-2-methylbenzoate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation when working with this compound?
A1: The primary causes of catalyst deactivation in reactions involving this compound are catalyst poisoning and fouling. The lone pair of electrons on the nitrogen atom of the amino group can strongly coordinate to the active sites of metal catalysts, particularly palladium, leading to the formation of inactive complexes.[1] Additionally, the aromatic nature of the compound can contribute to the formation of carbonaceous deposits (coking) on the catalyst surface, blocking active sites.
Q2: Which type of catalyst is most susceptible to deactivation by this compound?
A2: Palladium-based catalysts, such as Palladium on carbon (Pd/C), are widely used for reactions involving aromatic amines but are also highly susceptible to poisoning by these compounds.[1] The amino group can act as a ligand, leading to the formation of stable palladium-amine complexes that are catalytically inactive.
Q3: Can a deactivated catalyst be regenerated?
A3: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation. For catalysts poisoned by sulfur-containing impurities, oxidative treatments can be effective.[2] For deactivation caused by coking, a calcination process to burn off carbonaceous deposits is a common approach.[3]
Q4: What is "leaching" and is it a concern with supported catalysts like Pd/C?
A4: Leaching is the dissolution of the active metal from the solid support into the reaction medium. This can be a significant issue with supported catalysts, leading to a loss of catalytic activity and contamination of the product. The presence of coordinating species like amines can sometimes facilitate the leaching of palladium.
Q5: How can I minimize catalyst deactivation in my reactions?
A5: To minimize deactivation, ensure high purity of all reactants and solvents to avoid introducing catalyst poisons. Operating at the lowest effective temperature can reduce the rates of sintering and coking. Additionally, optimizing the catalyst-to-substrate ratio and reaction time can help maintain catalyst activity. In some cases, using a protecting group for the amine functionality can prevent catalyst inhibition.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
-
Symptom: The reaction does not proceed, or the conversion of this compound is significantly lower than expected.
-
Possible Cause: Catalyst poisoning. The amino group of the substrate or impurities in the reaction mixture are deactivating the catalyst.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Analyze all starting materials and solvents for potential catalyst poisons (e.g., sulfur compounds, water).
-
Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation.
-
Use a More Robust Catalyst: Consider catalysts with ligands that are less susceptible to displacement by the amine substrate.
-
Protecting Group Strategy: Temporarily protect the amine group to prevent it from coordinating to the catalyst.
-
Issue 2: Reaction Starts but Stalls Before Completion
-
Symptom: The reaction proceeds initially but stops before all the starting material is consumed.
-
Possible Cause: Progressive catalyst deactivation by the product or byproducts. As the concentration of the aminated product increases, it may more effectively poison the catalyst.
-
Troubleshooting Steps:
-
Monitor Reaction Profile: Take aliquots at regular intervals to determine when the reaction stalls.
-
In-situ Catalyst Reactivation: In some systems, the addition of a co-catalyst or an additive during the reaction can help regenerate the active catalytic species.
-
Staged Addition of Substrate: Adding the this compound in portions may help to maintain a lower instantaneous concentration of the potentially poisoning product.
-
Issue 3: Formation of Palladium Black
-
Symptom: A black precipitate (palladium black) forms in the reaction vessel.
-
Possible Cause: Agglomeration and precipitation of the active Pd(0) species. This is a common deactivation pathway, often accelerated by high temperatures or the degradation of stabilizing ligands.[1]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can promote the agglomeration of palladium nanoparticles.
-
Use Stabilizing Ligands: Employing bulky, electron-rich phosphine ligands can help stabilize the active palladium species and prevent aggregation.[1]
-
Ensure an Inert Atmosphere: Oxygen can lead to the oxidation and subsequent decomposition of the active catalyst.
-
Quantitative Data Summary
The following tables summarize quantitative data related to catalyst performance and deactivation in relevant reactions.
Table 1: Effect of Catalyst Loading on the Hydrogenation of a Nitroaromatic Precursor to the Corresponding Aniline
| Catalyst Loading (mol%) | Conversion (%) | Selectivity to Aniline (%) |
| 1 | 85 | >99 |
| 2 | 98 | >99 |
| 5 | >99 | >99 |
Note: Data is generalized from typical nitroaromatic hydrogenation reactions and may vary for specific substrates.
Table 2: Impact of Additives on Catalyst Deactivation
| Additive | Catalyst Activity after 1st Run | Catalyst Activity after 3rd Run |
| None | 100% | 60% |
| Ligand A (e.g., XPhos) | 100% | 95% |
| Inorganic Base (e.g., K₃PO₄) | 100% | 85% |
Note: This table illustrates the general trend of how certain additives can mitigate catalyst deactivation.
Experimental Protocols
Protocol 1: Testing Catalyst Activity in the Hydrogenation of a Nitroaromatic Precursor
This protocol provides a general method for assessing the activity of a Pd/C catalyst.
-
Reactor Setup: In a high-pressure reactor, place the nitroaromatic precursor to this compound (1.0 g), the solvent (e.g., ethanol, 20 mL), and the 5% Pd/C catalyst (50 mg).
-
Inerting: Seal the reactor and purge with nitrogen gas three times to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Analysis: Analyze the filtrate to determine the conversion and yield of this compound.
Protocol 2: Oxidative Regeneration of a Deactivated Pd/C Catalyst
This protocol is a general procedure for regenerating a Pd/C catalyst that has been deactivated by poisoning or coking.
-
Catalyst Recovery: After the reaction, filter the deactivated Pd/C catalyst and wash it thoroughly with the reaction solvent, followed by deionized water.
-
Drying: Dry the catalyst in an oven at 100-120°C for 4-6 hours.
-
Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst to 300-400°C under a slow flow of air or a mixture of oxygen and nitrogen (e.g., 5% O₂ in N₂) for 2-4 hours. This step is to burn off organic residues and some poisons.[2]
-
Reduction: After the oxidative treatment, the palladium will be in an oxidized state (PdO). To restore its catalytic activity for hydrogenation, a reduction step is necessary. Cool the catalyst to room temperature under a flow of nitrogen. Then, heat the catalyst under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at 200-300°C for 2-4 hours.
-
Passivation: After reduction, carefully cool the catalyst to room temperature under a nitrogen atmosphere. The regenerated catalyst can be pyrophoric and should be handled with care.
Visualizations
Caption: A flowchart for troubleshooting common issues in catalyst performance.
Caption: A typical experimental workflow for the regeneration of a Pd/C catalyst.
References
Minimizing byproduct formation in Ethyl 4-amino-2-methylbenzoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-2-methylbenzoate. The following information is designed to help minimize byproduct formation and troubleshoot common issues encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a substituted aniline, making its primary reactive sites the amino group and the aromatic ring. Common reactions include:
-
N-Acylation/Amide Coupling: The amino group readily reacts with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Diazotization followed by Sandmeyer or related reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring (e.g., halogens, cyano, hydroxyl groups).
-
Electrophilic Aromatic Substitution (e.g., Halogenation): The aromatic ring can undergo substitution, directed by the activating amino group and the methyl group.
Q2: I am observing a significant amount of unreacted starting material in my N-acylation reaction. What could be the cause?
Incomplete conversion in N-acylation reactions can be due to several factors:
-
Insufficiently activated acylating agent: If using a carboxylic acid with a coupling agent, the activation may be incomplete.
-
Steric hindrance: The methyl group ortho to the amino group in this compound can sterically hinder the approach of bulky acylating agents.
-
Inadequate base: A non-nucleophilic base is often required to neutralize the acid byproduct (e.g., HCl from an acyl chloride), driving the reaction to completion. Insufficient base can stall the reaction.
-
Low reaction temperature or short reaction time: The reaction may require more forcing conditions to go to completion.
Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is happening and how can I prevent it?
Dark discoloration and tar formation are often due to the oxidation of the aniline derivative. This can be minimized by:
-
Using an inert atmosphere: Performing the reaction under nitrogen or argon can prevent air oxidation.
-
Purifying the starting material: Ensure your this compound is free of colored impurities before starting the reaction.
-
Controlling the reaction temperature: Exothermic reactions can lead to decomposition and discoloration if not properly cooled.
Q4: In a Sandmeyer reaction following diazotization, I am getting a significant amount of a phenol byproduct. How can I minimize this?
The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water. To minimize this:
-
Use non-aqueous conditions where possible.
-
Maintain a low temperature during the diazotization and subsequent reaction to ensure the stability of the diazonium salt.
-
Use a stoichiometric amount of the copper(I) salt to promote the desired substitution over reaction with water.[1]
Troubleshooting Guides
N-Acylation Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Amide Product | Incomplete reaction; competing side reactions. | - Ensure the acylating agent (e.g., acyl chloride) is fresh and reactive.- If using a coupling agent, ensure it is fully dissolved and the carboxylic acid is pre-activated before adding the amine.- Use a slight excess (1.05-1.2 equivalents) of the acylating agent.- Increase the reaction temperature or time. |
| Formation of Diacylated Product | The newly formed amide nitrogen is further acylated. | - This is generally less common with anilines compared to aliphatic amines but can occur under harsh conditions.- Use milder reaction conditions (lower temperature, shorter time).- Add the acylating agent slowly to the reaction mixture. |
| Hydrolysis of the Ester Group | Presence of water and acid or base. | - Ensure all reagents and solvents are anhydrous.- If a basic workup is required, use a mild base and keep the contact time short. |
Diazotization and Sandmeyer Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Decomposition of the diazonium salt. | - Maintain a temperature of 0-5 °C during the diazotization step.- Use the diazonium salt immediately in the next step without isolation. |
| Formation of Phenol Byproduct | Reaction of the diazonium salt with water. | - Use a more concentrated acid for the diazotization to minimize free water.- Ensure the copper(I) salt solution is added promptly to the diazonium salt solution. |
| Formation of Azo Compounds | Self-coupling of the diazonium salt with unreacted aniline. | - Ensure complete conversion of the aniline to the diazonium salt by using a slight excess of nitrous acid.- Add the sodium nitrite solution slowly to the acidic solution of the aniline. |
Experimental Protocols
N-Acylation of this compound with 2-Methylbenzoyl Chloride
This protocol is adapted from a similar procedure described for the corresponding methyl ester.[2]
Materials:
-
This compound
-
2-Methylbenzoyl chloride
-
Silver salt (e.g., Silver(I) oxide or Silver carbonate) - Note: The patent suggests a silver salt is beneficial, though other non-nucleophilic bases like pyridine or triethylamine are more common and may be substituted.
-
Anhydrous haloalkane solvent (e.g., Dichloromethane)
-
Anhydrous non-protic solvent (e.g., Tetrahydrofuran)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) and 2-methylbenzoyl chloride (1.05 eq.) in anhydrous dichloromethane.
-
Stir the solution to ensure complete dissolution.
-
In a separate flask, prepare a solution of the silver salt (1.5 eq.) in an anhydrous non-protic solvent like THF.
-
Slowly add the silver salt solution dropwise to the stirred solution of the reactants.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, ethyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Saponification (Hydrolysis) of Ethyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate
Materials:
-
Ethyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate
-
Methanol
-
Aqueous solution of a base (e.g., Sodium Hydroxide, 1-3 eq.)
-
Hydrochloric acid solution for neutralization
Procedure:
-
Dissolve the crude or purified ethyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate in methanol in a round-bottom flask.
-
Slowly add the aqueous solution of the base dropwise to the stirred solution. The reaction temperature is typically controlled between 0-65 °C.[2]
-
Stir the reaction mixture for 1-10 hours, monitoring the progress by TLC until the starting material is consumed.[2]
-
After the reaction is complete, pour the reaction mixture into ice-cold water.
-
Acidify the solution with hydrochloric acid to a pH of 4-7 to precipitate the carboxylic acid product.[2]
-
Filter the solid precipitate, wash with water, and dry under vacuum to obtain 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoic acid.
Quantitative Data
The following table provides representative yields for key reaction steps. Note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction | Product | Reported/Typical Yield | Potential Byproducts/Impurities |
| N-Acylation of methyl 2-methyl-4-aminobenzoate followed by hydrolysis | 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoic acid | High overall yield and purity reported in patent literature.[2] | Unreacted this compound, unreacted 2-methylbenzoyl chloride, hydrolysis of the acyl chloride to 2-methylbenzoic acid. |
| Sandmeyer reaction of anilines | Aryl halide | 60-90% | Phenols, protodeamination products (replacement of -N2+ with -H), biaryl compounds.[3] |
Visualizations
Caption: N-Acylation Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Optimization of N-alkylation of Aminobenzoates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of aminobenzoates. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of aminobenzoates?
The N-alkylation of aminobenzoates can be challenging due to several factors. The most common issues include:
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting aminobenzoate, leading to the formation of di-alkylated and even tri-alkylated byproducts.[1][2]
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Low Yield: Poor reactivity of starting materials, inappropriate reaction conditions, or catalyst deactivation can result in low conversion of the starting material.[1]
-
Side Reactions: Besides over-alkylation, other side reactions can occur, complicating the purification process and reducing the overall yield.
-
Poor Solubility: The solubility of reactants, particularly the aminobenzoate starting material and the base, can be a limiting factor in certain solvents.
Q2: How can I prevent over-alkylation in my reaction?
Preventing over-alkylation is crucial for achieving a high yield of the desired mono-alkylated product. Here are several strategies:
-
Stoichiometric Control: Carefully controlling the stoichiometry is the most critical factor. Using a 1:1 molar ratio of the aminobenzoate to the alkylating agent, or even a slight excess of the aminobenzoate, can significantly minimize the formation of the di-alkylated product.[1][2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of it, thereby reducing the chance of a second alkylation event.
-
Choice of Alkylating Agent: Less reactive alkylating agents, such as alkyl chlorides or tosylates, can offer better control over the reaction rate compared to highly reactive agents like alkyl iodides.[1]
-
Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.[1]
Q3: What is the "Borrowing Hydrogen" mechanism, and how is it relevant to N-alkylation?
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism is a green and atom-economical method for N-alkylation that uses alcohols as alkylating agents.[3][4][5] The process involves a metal catalyst that temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the N-alkylated amine. The only byproduct of this process is water.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: My N-alkylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common problem that can be addressed by systematically evaluating the reaction components and conditions.[6][7][8]
| Potential Cause | Suggested Solution |
| Inactive Catalyst | For catalytic reactions, ensure the catalyst is fresh and active. If using a palladium catalyst, for example, make sure it has not been oxidized. Consider using a pre-catalyst that is less sensitive to air and moisture. |
| Inappropriate Base | The strength and solubility of the base are critical. A base that is too weak may not sufficiently deprotonate the aminobenzoate. For direct alkylation with alkyl halides, stronger bases like K₂CO₃, Cs₂CO₃, or NaH are often used. For Buchwald-Hartwig amination, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common.[9] |
| Suboptimal Temperature | The reaction may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress.[1] |
| Poor Solvent Choice | The solubility of the reactants is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can dissolve the reactants and stabilize charged intermediates.[9] |
| Poor Quality Reagents | Ensure that all starting materials, reagents, and solvents are pure and anhydrous, as impurities and water can quench the reaction or deactivate the catalyst.[6][8] |
Problem 2: Significant Formation of Byproducts
Question: My reaction is producing a significant amount of the di-alkylated product and other impurities. How can I improve the selectivity?
Answer: The formation of byproducts, particularly the di-alkylated product, is a common challenge. Here’s how to address it:
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | An excess of the alkylating agent is a primary cause of over-alkylation. Use a 1:1 molar ratio or a slight excess of the aminobenzoate.[1][2] |
| High Reactivity of Alkylating Agent | Highly reactive alkylating agents can lead to poor selectivity. Consider using a less reactive agent (e.g., an alkyl chloride instead of an iodide).[1] |
| Inappropriate Base | A strong base can deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation. Use a milder base such as NaHCO₃ or K₂CO₃. |
| Unsuitable Solvent | The choice of solvent can influence selectivity. Experiment with different solvents to find the optimal balance between reactivity and selectivity. Less polar solvents can sometimes reduce the rate of the second alkylation.[1] |
Data Presentation
Table 1: Effect of Base on the N-alkylation of Ethyl 4-Aminobenzoate with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 92 |
| 3 | NaH | THF | 65 | 6 | 78 |
| 4 | NaHCO₃ | DMF | 100 | 24 | 65 |
| 5 | Et₃N | Acetonitrile | 80 | 24 | 45 |
Note: This data is illustrative and compiled from general knowledge in organic synthesis. Actual results may vary.
Table 2: Comparison of Catalytic Systems for the N-alkylation of 4-Aminobenzoate with Benzyl Alcohol via Borrowing Hydrogen
| Entry | Catalyst (mol%) | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Ru(p-cymene)Cl₂]₂ (2) | KOtBu (10) | Toluene | 110 | 24 | 91 |
| 2 | Pd/C (5) | K₃PO₄ (20) | Dioxane | 120 | 18 | 75 |
| 3 | Ir(III)-NHC complex (1) | NaOtBu (10) | Toluene | 100 | 16 | 95 |
| 4 | Fe(acac)₃ (5) | KOtBu (20) | Xylene | 140 | 24 | 68 |
Note: This data is illustrative and compiled from general knowledge in organic synthesis. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of Ethyl 4-Aminobenzoate with an Alkyl Halide
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminobenzoate (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.05 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Extraction: To the filtrate, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]
Protocol 2: Reductive Amination for N-alkylation of an Aminobenzoate
-
Imine Formation: In a round-bottom flask, dissolve the aminobenzoate (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane). If the aminobenzoate is a salt, neutralize it with a base first.
-
Addition of Reducing Agent: To the stirred solution, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The pH should be maintained between 6 and 7.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. The crude product can be purified by column chromatography.[11][12]
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in N-alkylation reactions.
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of amines with alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming poor reactivity of the amino group in Ethyl 4-amino-2-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-2-methylbenzoate. The following information addresses common issues related to the reactivity of the amino group in this compound and offers detailed experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound showing poor reactivity in my reaction?
A1: The reactivity of the amino group in this compound is influenced by a combination of electronic and steric factors. The amino group itself is generally an activating group for electrophilic aromatic substitution due to the resonance donation of the nitrogen's lone pair of electrons into the benzene ring.[1][2][3] However, its basicity can lead to protonation in acidic media, forming a deactivating ammonium (-NH3+) group.[2] Additionally, the presence of the ortho-methyl group can introduce steric hindrance, potentially impeding the approach of bulky reagents to the amino group. The electron-withdrawing nature of the ethyl ester group, while meta to the amine, can also have a modest deactivating effect.
Q2: How can I enhance the nucleophilicity of the amino group for N-alkylation or N-acylation reactions?
A2: To enhance the nucleophilicity for reactions like N-alkylation or N-acylation, you can employ several strategies:
-
Protection/Deprotonation: In some cases, deprotonation of the amino group with a strong base can increase its nucleophilicity. However, for acylation, the free amine is typically sufficiently nucleophilic.
-
Acyl Activation: For N-acylation, using a more reactive acylating agent (e.g., an acyl chloride or anhydride) can drive the reaction to completion.
-
Catalysis: For challenging alkylations, the use of catalysts that can activate either the amine or the alkylating agent may be necessary.
Q3: What are the alternative strategies if direct substitution on the amino group is unsuccessful?
A3: If direct functionalization of the amino group proves difficult, two powerful alternative strategies are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.[2][4][5][6] In this case, you would start with a halogenated precursor to this compound.
-
Diazotization-Sandmeyer Reaction: The amino group can be converted into a diazonium salt, which is an excellent leaving group.[7] This diazonium salt can then be displaced by a wide variety of nucleophiles in a Sandmeyer or related reaction, allowing for the introduction of groups that are difficult to install directly.[8]
Q4: Can I use this compound to synthesize azo dyes?
A4: Yes, the primary aromatic amino group of this compound is well-suited for diazotization followed by coupling with an electron-rich aromatic compound (the coupling component) to form an azo dye.[1][9][10]
Troubleshooting Guides & Experimental Protocols
Issue 1: Low Yield in N-Acylation Reactions
Problem: Attempts to acylate the amino group of this compound with an acyl chloride or anhydride result in low yields or unreacted starting material.
Possible Causes:
-
Steric Hindrance: The ortho-methyl group may be sterically hindering the approach of the acylating agent.
-
Insufficiently Reactive Acylating Agent: The chosen acylating agent may not be reactive enough.
-
Inappropriate Base: The base used to scavenge the acid byproduct (e.g., HCl) may not be optimal.
-
Reaction Conditions: Temperature and reaction time may not be optimized.
Solutions & Experimental Protocol:
Protocol: Enhanced N-Acylation of this compound [11]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or pyridine).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 eq.) dropwise via the dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary (Representative)
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | Pyridine | 0 to RT | 4 | 85-95 |
| Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 6 | 80-90 |
| Acetic Anhydride | - | Acetic Acid | 100 | 2 | 90-98 |
Note: The above data is representative and may vary based on the specific substrate and reaction scale.
Issue 2: Failure to Form C-N Bonds with Aryl Halides
Problem: Direct reaction of this compound with an aryl halide under standard nucleophilic aromatic substitution conditions does not yield the desired N-arylated product.
Possible Causes:
-
Low Nucleophilicity of the Amine: The amino group of this compound may not be nucleophilic enough to displace the halide from the aryl halide.
-
Deactivated Aryl Halide: The aryl halide may be electron-rich, making it less susceptible to nucleophilic attack.
Solutions & Experimental Protocol:
Protocol: Buchwald-Hartwig Amination [2][5][6][12][13]
This reaction couples an amine with an aryl halide using a palladium catalyst and a phosphine ligand.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs2CO3, 1.4 eq.) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 100 | 18 | 75-85 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 110 | 24 | 70-80 |
Note: Catalyst, ligand, base, and solvent choice are crucial and may require optimization for specific substrates.
Issue 3: Inability to Replace the Amino Group with Other Functional Groups
Problem: The amino group is unreactive towards direct displacement reactions.
Solution & Experimental Protocol:
Protocol: Diazotization and Sandmeyer Reaction [7][8]
This two-step process converts the amino group to a versatile diazonium salt, which is then displaced by a nucleophile, often with copper(I) catalysis.
Step 1: Diazotization
-
Preparation: In a beaker, dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2.5 eq. of HCl or H2SO4). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature. The resulting solution contains the diazonium salt.
Step 2: Sandmeyer Reaction (Example: Conversion to a Chloro Group)
-
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.
-
Displacement: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Effervescence (evolution of N2 gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes until gas evolution ceases.
-
Work-up: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Quantitative Data Summary (Representative Sandmeyer Reactions)
| Reagent | Product Functional Group | Yield (%) |
| CuCl / HCl | -Cl | 70-85 |
| CuBr / HBr | -Br | 70-85 |
| CuCN / KCN | -CN | 60-75 |
| KI | -I | 75-90 |
| HBF4, then heat | -F | 40-60 |
| H2O, H2SO4, heat | -OH | 65-75 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid - Google Patents [patents.google.com]
- 12. research.rug.nl [research.rug.nl]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Preventing hydrolysis of the ester group during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of ester functional groups during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ester hydrolysis during a reaction?
A1: Ester hydrolysis is the cleavage of an ester bond, which breaks the molecule into a carboxylic acid and an alcohol.[1] This reaction is primarily caused by the presence of water and is significantly accelerated by catalysts.[1] The most common catalysts are acids (H⁺) and bases (OH⁻).[1] In biological systems, enzymes known as esterases can also efficiently catalyze this reaction.[1]
Q2: Under what pH conditions is an ester most stable?
A2: The rate of ester hydrolysis is highly dependent on pH. Since the reaction is catalyzed by both acids and bases, the rate is slowest at a neutral or slightly acidic pH, typically between pH 4 and 6.[1] However, the optimal pH for stability can vary depending on the specific structure of the ester.[1] For some sensitive reagents, like N-Hydroxysuccinimide (NHS) esters used in bioconjugation, the optimal pH is a compromise between ester stability and the reactivity of the target amine, usually falling in the range of 7.2 to 8.5.[1]
Q3: How does temperature affect the rate of ester hydrolysis?
A3: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[1] To minimize unwanted hydrolysis, it is often beneficial to run reactions at lower temperatures, provided the desired reaction can still proceed at a reasonable rate.[1] For particularly sensitive substrates, conducting reactions at 4°C or 0°C can significantly suppress the hydrolysis side reaction.[1]
Q4: What are the common signs of unintended ester hydrolysis?
A4: The most common signs of unintended hydrolysis are a lower-than-expected yield of the final ester product and the reappearance of the starting carboxylic acid.[2] This can be confirmed by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Appearance of a spot corresponding to the more polar carboxylic acid starting material.[2]
-
NMR Spectroscopy: Presence of peaks corresponding to the starting carboxylic acid in the ¹H or ¹³C NMR spectrum of the crude product.[2]
-
IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may appear in the spectrum of the product.[2]
Q5: What is a protecting group and how can it prevent hydrolysis?
A5: A protecting group is a chemical moiety that is temporarily attached to a functional group to make it chemically inert to specific reaction conditions.[1][3] In the context of preventing ester hydrolysis, a more robust ester can be used as a protecting group for a carboxylic acid. This protecting group is chosen to be stable under the reaction conditions that would otherwise hydrolyze a simpler ester, and it can be removed later under specific, controlled conditions.[4]
Troubleshooting Guides
Issue 1: My ester is hydrolyzing despite using a non-aqueous solvent.
| Possible Cause | Troubleshooting Recommendation | Explanation |
| Atmospheric Moisture | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use glassware that has been oven-dried and cooled in a desiccator.[1] | Even in non-aqueous solvents, trace amounts of water from the atmosphere can be sufficient to cause hydrolysis, especially if acidic or basic catalysts are present. |
| Hygroscopic Reagents | Handle hygroscopic (water-absorbing) reagents in a glove box or under a positive flow of inert gas.[1] | Some starting materials or reagents can introduce atmospheric moisture into the reaction.[1] |
| "Dry" Solvents Aren't Dry Enough | Use commercially available anhydrous solvents or re-dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Add molecular sieves to the reaction vessel.[1] | Solvents, even those labeled "anhydrous," can absorb moisture over time. Molecular sieves can help scavenge trace water in the reaction mixture. |
| Acidic or Basic Impurities | Purify reagents before use. Add a non-nucleophilic base (e.g., proton sponge) or an acid scavenger to neutralize trace acidic or basic impurities that may be catalyzing the hydrolysis.[1] | Impurities in starting materials or solvents can act as potent catalysts for hydrolysis. |
Issue 2: I'm observing significant hydrolysis during the aqueous workup.
| Possible Cause | Troubleshooting Recommendation | Explanation |
| Prolonged Contact Time | Perform extractions and washes efficiently and without delay. Do not let layers sit unseparated for extended periods.[2] | The longer the ester is in contact with aqueous acidic or basic solutions, the greater the extent of hydrolysis.[2] |
| High Temperature | Perform all aqueous washes with ice-cold solutions and, if possible, keep the separation funnel in an ice bath.[2] | Lowering the temperature slows the kinetics of the hydrolysis reaction.[2] |
| Strong Base Used for Neutralization | Use a weak base, such as cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize acid catalysts.[2] Avoid strong bases like NaOH or KOH. | Strong bases promote rapid, irreversible saponification (base-catalyzed hydrolysis).[2][5] Weak bases are sufficient to neutralize strong acid catalysts while minimizing the rate of ester cleavage. |
| Incomplete Drying | After the final wash, dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until the agent no longer clumps.[2] | Residual water in the organic phase can cause hydrolysis during solvent evaporation, especially if heating is required. |
Issue 3: My reaction requires conditions that hydrolyze my ester.
| Possible Cause | Troubleshooting Recommendation | Explanation |
| Inherent Lability | Redesign the molecule to incorporate steric hindrance near the ester group. | Bulky chemical groups near the ester functional group can sterically hinder the approach of water or hydroxide ions, slowing the rate of hydrolysis.[2] |
| Incompatible Functional Groups | Employ an orthogonal protecting group strategy. Convert the carboxylic acid to a more robust ester (e.g., a tert-butyl or benzyl ester) that can withstand the reaction conditions and be selectively removed later.[6] | Protecting groups are designed to be stable under specific conditions while other reactions are performed on the molecule.[6][7] |
| Harsh Reagents | Investigate if milder reagents can achieve the desired transformation. For example, if a strong base is required, a non-nucleophilic base might be an alternative that does not directly attack the ester. | Sometimes, alternative synthetic routes or reagents can bypass the need for harsh conditions that are incompatible with the ester group. |
Strategies and Experimental Protocols
Strategy 1: Control of Reaction Conditions
Controlling the fundamental parameters of a reaction is the most direct way to prevent hydrolysis.
Table 1: Influence of Key Parameters on Ester Hydrolysis Rate
| Parameter | Condition that Increases Hydrolysis Rate | Condition that Decreases Hydrolysis Rate | Notes |
| pH | Strongly Acidic (pH < 3) or Basic (pH > 8)[1] | Neutral or slightly acidic (pH 4-6)[1] | The rate is minimized at a pH where both acid and base catalysis are negligible. |
| Temperature | High Temperature[1] | Low Temperature (e.g., 0-4 °C)[1] | Reducing temperature is a very effective way to slow the hydrolysis kinetics. |
| Water Content | High concentration of water[8] | Anhydrous (moisture-free) conditions[9] | Water is a reactant in the hydrolysis reaction; its absence stops the reaction. |
Experimental Protocol: Performing Reactions Under Anhydrous Conditions
This protocol outlines the general procedure for setting up a reaction under a dry, inert atmosphere to prevent hydrolysis from ambient moisture.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).[1]
-
Inert Atmosphere: Once assembled and cooled, flush the system with the inert gas. Maintain a positive pressure of inert gas throughout the reaction, which can be achieved using a balloon or a bubbler system.[1]
-
Solvent & Reagent Addition: Use commercially available anhydrous solvents. Add solvents and liquid reagents via a syringe through a rubber septum.[1] Add solid reagents under a positive flow of inert gas to prevent the introduction of air.[1]
-
Reaction Monitoring: Throughout the reaction, ensure the inert gas pressure is maintained. For reactions that require a condenser open to the atmosphere, use a drying tube filled with a desiccant (e.g., CaCl₂, CaSO₄) to protect the reaction from moisture.[1]
Strategy 2: Use of Protecting Groups
When reaction conditions are inherently incompatible with an ester, a protecting group strategy is essential. This involves converting a carboxylic acid to a robust ester that survives the reaction, and is then removed in a separate step.
Table 2: Comparative Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group (Ester) | Cleavage Condition | Stable To | Notes |
| Methyl (Me) | Strong Acid (e.g., HBr) or Base (e.g., NaOH, LiOH)[10][11] | Mildly acidic/basic conditions, hydrogenolysis. | One of the simplest protecting groups, but requires harsh cleavage conditions. |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C), Strong Acid[4][10] | Mild Acid, Base, Mild Oxidants/Reductants. | Widely used due to mild cleavage by hydrogenolysis, which is orthogonal to many other groups.[10] |
| tert-Butyl (tBu) | Moderate to Strong Acid (e.g., TFA, HCl)[4][6] | Basic conditions, Hydrogenolysis, Nucleophiles. | Very stable to bases, making it ideal for reactions like saponification of another ester in the same molecule. |
| Silyl Esters (e.g., TMS, TBDMS) | Mild Aqueous Acid, Fluoride ion (e.g., TBAF)[4][10] | Neutral conditions, Hydrogenolysis. | Very labile and typically used for temporary protection. TBDMS is more stable than TMS. |
| Allyl (All) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[6] | Acidic and Basic conditions, Hydrogenolysis. | Provides an excellent orthogonal protection strategy as it is removed under unique, mild conditions.[6] |
Experimental Protocol: Assessment of Protecting Group Stability
This protocol allows for testing the stability of a chosen ester protecting group under specific reaction conditions.
-
Substrate Preparation: Prepare the ester-protected molecule that you intend to use in your reaction.
-
Reaction Setup: In separate vials, subject a small amount of the protected substrate to the exact reaction conditions (solvents, reagents, temperature) you plan to use for your main reaction, but omit the key reactant. For example, to test stability against a base, run the reaction with the base but without the electrophile.
-
Time-Course Analysis: At various time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from the reaction mixture.
-
Workup and Analysis: Quench the aliquot and perform a workup. Analyze the sample using TLC or LC-MS to check for the appearance of the deprotected carboxylic acid.
-
Quantification: If deprotection is observed, use ¹H NMR with an internal standard to quantify the extent of cleavage over time. This will determine if the chosen protecting group is sufficiently stable for the required reaction time.
Strategy 3: Use of Chemical Stabilizers
For ester-containing products or formulations, chemical stabilizers can be added to inhibit hydrolysis during storage or use.
Table 3: Common Stabilizers to Prevent Ester Hydrolysis
| Stabilizer Type | Example | Mechanism of Action | Typical Loading |
| Carbodiimides | Bis(2,6-diisopropylphenyl)carbodiimide | Reacts with and scavenges the carboxylic acid product of hydrolysis, preventing the auto-catalytic acceleration of the degradation process.[9][12] | 0.5 - 2.0 parts by weight per 100 parts of resin[1] |
| Antioxidants | Hindered phenols | Scavenge free radicals that can initiate degradation pathways that may lead to hydrolysis.[9] | 0.01 - 20 parts by weight per 100 parts of carbodiimide stabilizer[13] |
| Chelating Agents | EDTA (ethylenediaminetetraacetic acid) | Complex with metal ions that can act as catalysts for ester hydrolysis, thereby slowing the degradation process.[9] | Varies by application |
Visualizations
Caption: Decision workflow for selecting an appropriate hydrolysis prevention strategy.
Caption: Comparison of acid-catalyzed and base-promoted ester hydrolysis mechanisms.
Caption: A troubleshooting workflow for diagnosing the cause of ester hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Aminobenzoate Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar aminobenzoate derivatives.
Frequently Asked Questions (FAQs)
Q1: What makes polar aminobenzoate derivatives challenging to purify?
A1: The primary challenge arises from their amphiphilic nature. These molecules contain both a polar aromatic amine and a carboxylate group (or its ester derivative), which can be either protonated or deprotonated depending on the pH. This dual character leads to several issues:
-
High Polarity: Makes them poorly soluble in common non-polar organic solvents used in standard chromatography, while having limited solubility in water.[1][2]
-
pH-Dependent Properties: Their charge state and, consequently, their interaction with stationary phases are highly dependent on pH. This requires careful pH control of buffers and solvents.[3]
-
Strong Interactions: The polar functional groups can interact strongly with acidic silanol groups on standard silica gel, leading to issues like peak tailing and irreversible adsorption.[4][5]
-
Chemical Instability: Ester derivatives are susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the parent aminobenzoic acid as a significant impurity.[6][7]
Q2: What are the most common impurities found in crude aminobenzoate derivative samples?
A2: Common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding aminobenzoic acid or alcohol used in esterification.[6]
-
Byproducts from Synthesis: Structurally similar compounds formed during the reaction.
-
Degradation Products: The most common is the parent aminobenzoic acid (e.g., p-Aminobenzoic acid, PABA) formed from the hydrolysis of ester derivatives like procaine.[6]
-
Residual Solvents: Trace amounts of solvents like toluene or acetone used during synthesis.[8]
Q3: How critical is pH control during purification?
A3: pH control is absolutely critical. The ionization state of both the amino group and the carboxylic acid group dictates the molecule's overall polarity and its interaction with the purification matrix.[3] For instance, in reversed-phase HPLC, operating below the pKa of the carboxylic acid will protonate it, making the molecule less polar and increasing its retention.[3] Conversely, for basic amines on a silica column, maintaining neutral or slightly basic conditions (often by adding an amine modifier to the solvent) is necessary to prevent strong ionic interactions that cause poor chromatography.[5]
pKa Values of Key Aminobenzoic Acids
| Compound | pKa (Strongest Acidic) | pKa (Strongest Basic) |
|---|---|---|
| p-Aminobenzoic Acid (PABA) | 4.77 | 2.69 |
| 4-Aminobenzoic Acid | pKa1 = 2.38, pKa2 = 4.85[9] | - |
| Anthranilic Acid (2-aminobenzoic acid) | 4.95 | 2.05 |
| 3-Aminobenzoic Acid | 4.73 | 3.12 |
Data compiled from various sources. These values are crucial for selecting appropriate buffer systems.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
Problem: The compound is streaking or showing severe tailing on a silica gel column.
This is a classic problem when purifying basic compounds like amines on acidic silica gel.
// Define Nodes issue [label="Issue: Severe Tailing on Silica Column", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Primary Cause:\nStrong acid-base interaction between\npolar amine and acidic silica surface.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; solution_header [label="Potential Solutions", shape=plaintext, fontcolor="#202124"]; solution1 [label="Add a Base Modifier", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Change Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Use Reversed-Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define Edges issue -> cause1 [label="Leads to"]; cause1 -> solution_header [style=invis]; solution_header -> solution1 [label="Option 1"]; solution_header -> solution2 [label="Option 2"]; solution_header -> solution3 [label="Option 3"];
// Descriptions for solutions desc1 [label="Neutralize silica surface.\nExamples: 0.5-2% triethylamine (TEA)\nor ammonia in the mobile phase.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; desc2 [label="Avoid acidic silica.\nUse Alumina (basic or neutral) or\nan amine-bonded silica phase.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; desc3 [label="Use a non-polar stationary phase\n(e.g., C18) with a polar mobile phase.\nControl pH with buffers.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
solution1 -> desc1 [style=dashed, color="#5F6368"]; solution2 -> desc2 [style=dashed, color="#5F6368"]; solution3 -> desc3 [style=dashed, color="#5F6368"]; } dot Caption: Troubleshooting workflow for peak tailing.
Detailed Protocol: Column Chromatography with a Modifier
-
Select a Solvent System: Based on TLC analysis, determine a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). For polar compounds, a good starting point is 10-50% EtOAc/Hexane or 5% MeOH/Dichloromethane.[10]
-
Add Modifier: To the chosen mobile phase, add 0.5-2% triethylamine (TEA) or a similar volatile base.[4][5] This "competing amine" neutralizes the acidic silanol sites on the silica.[5]
-
Prepare the Column: Slurry pack the silica gel using the mobile phase that already contains the TEA modifier. This ensures the entire stationary phase is equilibrated and neutralized before adding your sample.
-
Load and Elute: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Elute with the modified mobile phase, collecting fractions as usual.
Problem: The compound does not move from the origin (Rf = 0) or requires a very polar solvent system (e.g., >20% Methanol in DCM), leading to poor separation.
Recommended Solvent Systems for Polar Amines
| Polarity of Compound | Starting Solvent System | Notes |
|---|---|---|
| Nonpolar | 5% Ether/Hexane | Increase ether proportion gradually. |
| Moderately Polar | 10-50% Ethyl Acetate/Hexane | A standard, versatile system.[10] |
| Polar | 5-10% Methanol/Dichloromethane | For highly polar compounds.[10] |
| Very Polar / Basic | 5-10% (10% NH3 in MeOH) / DCM | The ammonia helps elute stubborn amines.[10] |
Note: Using more than 10% methanol in dichloromethane can risk dissolving the silica gel.[10]
Guide 2: Recrystallization Issues
Problem: The compound oils out or fails to crystallize.
This often happens due to inappropriate solvent choice or the presence of impurities that inhibit crystal formation. Para-aminobenzoic acid (PABA) itself is known to exhibit challenging polymorphic behavior, which can be influenced by the solvent.[11]
// Define Nodes issue [label="Issue: Compound Oils Out During Recrystallization", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Solution is too supersaturated\nor cooling too rapidly.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Inappropriate solvent choice.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Impurities inhibiting nucleation.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Dilute with more hot solvent\nand allow to cool slowly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Use a solvent-antisolvent system.\n(e.g., dissolve in ethanol, add water).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Attempt to 'crash out' the solid\nby scratching the flask or adding a seed crystal.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Perform a pre-purification step\n(e.g., quick filtration through a silica plug)\nto remove gross impurities.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges issue -> cause1; issue -> cause2; issue -> cause3; cause1 -> solution1 [label="Solution"]; cause2 -> solution2 [label="Solution"]; cause3 -> solution3 [label="Induce"]; cause3 -> solution4 [label="Remove"]; } dot Caption: Troubleshooting crystallization failures.
Detailed Protocol: Solvent-Antisolvent Recrystallization This method is ideal for compounds that are very soluble in one solvent and poorly soluble in another.
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Benzocaine, for example, is very soluble in ethanol.[2]
-
Addition of Antisolvent: While the solution is still warm, slowly add a miscible "poor" solvent (the antisolvent, often water) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a cold mixture of the solvent/antisolvent.
Solubility Data for Benzocaine (Ethyl 4-aminobenzoate)
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Sparingly soluble | [2] |
| Dilute Acids | More soluble | [2] |
| Ethanol | Very soluble | [2] |
| Chloroform | Very soluble | [2] |
| Ethyl Ether | Very soluble |[2] |
Guide 3: HPLC Purification Issues
Problem: My compound elutes in the void volume in Reversed-Phase HPLC.
This indicates the compound is too polar for the conditions and is not retained on the non-polar (e.g., C18) column.
Solutions:
-
Use 100% Aqueous Mobile Phase: Some modern columns are designed to be stable in 100% aqueous mobile phases, which can help retain very polar analytes. However, many standard C18 columns can suffer from "phase collapse" under these conditions.[12]
-
Adjust pH: Lower the pH of the mobile phase (e.g., using 0.1% formic or acetic acid) to below the pKa of the carboxylic acid group. This protonates the carboxylate, reducing the molecule's overall polarity and increasing retention.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase with a high-organic mobile phase, providing good retention for compounds that are unretained in reversed-phase.[13]
Problem: My ester derivative is degrading on the column, showing a growing PABA peak.
This is a sign of on-column hydrolysis, likely caused by inappropriate pH.
Solutions:
-
Maintain Neutral pH: The ester linkage is most stable around neutral pH. Buffer the mobile phase to maintain a pH between 6 and 7. Avoid strongly acidic or basic conditions.[6]
-
Reduce Temperature: If possible, run the purification at a lower temperature to slow the rate of hydrolysis.
-
Minimize Run Time: Use a shorter column or a faster flow rate to reduce the amount of time the compound spends on the column.
References
- 1. Benzocaine - Sciencemadness Wiki [sciencemadness.org]
- 2. Benzocaine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. hplc.eu [hplc.eu]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
Technical Support Center: Identifying and Characterizing Unexpected Reaction Byproducts
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of unexpected reaction byproducts.
Troubleshooting Guides
This section offers systematic approaches to address specific issues you may encounter during your experiments.
Issue 1: An Unexpected Peak is Observed in my HPLC/LC-MS Analysis.
Question: I've run my reaction mixture on an HPLC/LC-MS and see a significant peak that doesn't correspond to my starting material or desired product. How should I proceed?
Answer:
The appearance of an unexpected peak is a common occurrence in chemical synthesis. A systematic approach is crucial to identify and characterize the corresponding byproduct.
-
Initial Assessment & Data Collection:
-
Verify Peak Purity: Ensure the unexpected peak is a single component and not a mixture of co-eluting species. A peak purity analysis, often available in modern chromatography data software, can be insightful.
-
Gather Mass Spectrometry (MS) Data: If you are using LC-MS, the mass-to-charge ratio (m/z) of the unexpected peak is the first crucial piece of information for its identification. High-resolution mass spectrometry (HRMS) is particularly valuable as it can help determine the elemental composition.
-
Review Reaction Parameters: Carefully document all reaction conditions, including reagents, solvents, temperature, and reaction time. Consider potential side reactions based on the known reactivity of your starting materials and reagents.
-
-
Isolation and Purification:
-
To characterize the byproduct, you must first isolate it. The choice of purification technique depends on the scale of your reaction and the properties of the byproduct.[1]
-
Preparative HPLC: If the byproduct is present in sufficient quantity, preparative HPLC is an effective method for isolation.
-
Flash Chromatography: For larger scale reactions, flash chromatography is a common and efficient purification method.[2] If the byproduct co-elutes with your desired product, consider using an orthogonal chromatographic method where a different stationary phase or solvent system is employed to achieve separation.[2]
-
Crystallization: If the byproduct is a solid, recrystallization can be a powerful purification technique, potentially yielding high-purity crystals suitable for X-ray crystallography, which provides definitive structural information.[3][4]
-
-
Structural Characterization:
-
Once isolated, a combination of spectroscopic techniques is used to elucidate the structure of the unknown byproduct.
-
Caption: Workflow for identifying an unexpected reaction byproduct.
Issue 2: My Reaction is Complete, but the Yield is Low and I See Multiple Unidentified Spots on TLC.
Question: My thin-layer chromatography (TLC) analysis of the crude reaction mixture shows the consumption of starting material but also reveals several new, unidentified spots in addition to my product. What are the likely causes and how can I improve my reaction?
Answer:
The presence of multiple byproducts often indicates that your reaction conditions are not optimal or that your starting materials or reagents are impure.
-
Re-evaluate Reagent and Solvent Quality:
-
Purity: Ensure the purity of your starting materials and reagents. Impurities can sometimes act as catalysts for side reactions.
-
Solvent Grade: Use dry, high-purity solvents, as water and other impurities can lead to hydrolysis or other unwanted side reactions.[5]
-
-
Optimize Reaction Conditions:
-
Temperature: Both excessively high and low temperatures can lead to byproduct formation. Systematically vary the temperature to find the optimal range for your desired transformation.
-
Reaction Time: Monitor the reaction over time using TLC or LC-MS. A common issue is the degradation of the desired product upon prolonged reaction times.
-
Concentration: The concentration of reactants can influence the reaction pathway. Try running the reaction at different concentrations.
-
-
Consider Alternative Reagents or Catalysts:
-
If optimization of conditions does not suppress byproduct formation, consider if alternative reagents or catalysts could be more selective for the desired reaction.
-
Caption: A logical approach to improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most effective analytical techniques for identifying an unknown byproduct?
A1: A combination of techniques is typically required for unambiguous structure elucidation. The most powerful methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining connectivity.[6][7]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation patterns can give clues about the structure.[8]
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[5]
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed structural connectivity (C-H framework) | Provides unambiguous structural information | Requires a relatively pure sample and larger sample amounts |
| HRMS | Elemental Composition, Molecular Weight | High sensitivity, requires very small sample amounts | Does not provide direct connectivity information |
| FTIR | Presence of functional groups | Fast and non-destructive | Provides limited information on the overall structure |
| X-ray Crystallography | Absolute 3D structure | Definitive structural determination | Requires a single, high-quality crystal |
Q2: I have isolated an unknown byproduct. What is a standard protocol for its characterization using NMR?
A2: The following is a general protocol for characterizing a purified, unknown compound by NMR spectroscopy:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound.
-
Filter the solution into a clean NMR tube.
-
-
Acquisition of 1D Spectra:
-
Acquire a ¹H NMR spectrum. This will show the number of different types of protons and their relative numbers.
-
Acquire a ¹³C NMR spectrum. This will show the number of different types of carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to determine the number of CH, CH₂, and CH₃ groups.[9]
-
-
Acquisition of 2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together the molecular structure.
-
-
Data Interpretation:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[9]
-
Analyze the chemical shifts and coupling constants in the ¹H and ¹³C spectra to identify functional groups and stereochemical relationships.[6]
-
Use the correlations from the 2D spectra to assemble the molecular fragments into a complete structure.
-
Q3: How can I prevent the formation of byproducts in my future reactions?
A3: Preventing byproduct formation is key to achieving high yields and simplifying purification. Consider the following strategies:
-
Protecting Groups: In complex syntheses, protecting reactive functional groups that are not involved in the desired transformation can prevent side reactions.[10][11]
-
Reaction Condition Optimization: As detailed in the troubleshooting guide, carefully optimizing temperature, reaction time, and reactant concentrations can significantly improve selectivity.
-
Choice of Reagents: Select reagents known for their high selectivity for the desired transformation.
-
Monitoring the Reaction: Closely monitor the reaction's progress to stop it once the product is formed and before it has a chance to degrade or participate in subsequent unwanted reactions.
Q4: I am working on solid-phase peptide synthesis (SPPS) and consistently see byproducts. What are some common side reactions in SPPS?
A4: Solid-phase peptide synthesis is a powerful technique, but several side reactions can lead to byproducts. Some common issues include:
-
Aspartimide Formation: This can occur at Asp-Xxx sequences, leading to a five-membered ring byproduct. This can be minimized by using specific protecting groups or optimizing coupling conditions.[10][12]
-
Racemization: The chirality of amino acids can be compromised during activation, especially for residues like His and Cys. Using additives like HOBt or HOAt can suppress racemization.[12][13]
-
Diketopiperazine Formation: This is common when synthesizing dipeptides, where the N-terminal amino acid can cyclize with the second residue.[10]
By understanding these potential pitfalls, you can take preventative measures to improve the outcome of your peptide synthesis.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Ethyl 4-amino-2-methylbenzoate
For researchers and professionals in the fields of pharmaceutical development and organic synthesis, the efficient production of key intermediates is of paramount importance. Ethyl 4-amino-2-methylbenzoate, a substituted aniline derivative, serves as a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of the two primary synthetic methodologies for this compound: the Fischer esterification of 2-methyl-4-aminobenzoic acid and the reduction of ethyl 2-methyl-4-nitrobenzoate. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method based on factors such as yield, purity, and reaction conditions.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Fischer Esterification | Method 2: Reduction of Nitro Ester |
| Starting Material | 2-methyl-4-aminobenzoic acid | Ethyl 2-methyl-4-nitrobenzoate |
| Key Reagents | Ethanol, Strong Acid Catalyst (e.g., H₂SO₄) | Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) |
| Typical Yield | High (often >90%) | Generally high (can exceed 90%) |
| Reaction Time | Several hours (typically 4-6 hours of reflux) | Variable (from a few hours to overnight) |
| Reaction Conditions | Reflux temperature of ethanol | Often milder, can be room temperature |
| Purity of Crude Product | Generally good, may require recrystallization | Can be high, depends on the reducing agent and work-up |
| Key Advantages | Direct, one-step synthesis from the amino acid. | Avoids handling of the potentially less stable amino acid. |
| Key Disadvantages | Requires a strong acid catalyst. | Requires a pre-synthesized nitro ester; some reducing agents are toxic or hazardous. |
Synthetic Pathways and Logical Flow
The two principal routes to this compound are depicted below, illustrating the starting materials and key transformations.
Caption: Synthetic routes to this compound.
Experimental Protocols
Method 1: Fischer Esterification of 2-methyl-4-aminobenzoic acid
This method involves the direct esterification of 2-methyl-4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst.
Workflow:
Caption: Fischer Esterification Workflow.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-4-aminobenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Method 2: Reduction of Ethyl 2-methyl-4-nitrobenzoate
This two-step method first involves the synthesis of the nitro ester precursor, followed by its reduction to the desired amino ester.
Workflow:
Caption: Two-step reduction workflow.
Detailed Protocol:
Step A: Synthesis of Ethyl 2-methyl-4-nitrobenzoate
-
Esterification: Follow the Fischer esterification protocol described in Method 1, using 2-methyl-4-nitrobenzoic acid as the starting material. The reaction typically proceeds with high yield.[1]
Step B: Reduction of the Nitro Group
-
Using Tin(II) Chloride:
-
Reaction Setup: Dissolve ethyl 2-methyl-4-nitrobenzoate in a suitable solvent like ethanol.
-
Reduction: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux for several hours.
-
Work-up: After completion, cool the reaction and neutralize with a base (e.g., sodium hydroxide solution).
-
Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purification: Purify by column chromatography or recrystallization.
-
-
Using Catalytic Hydrogenation:
-
Reaction Setup: Dissolve ethyl 2-methyl-4-nitrobenzoate in a solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the product, which is often of high purity.
-
Concluding Remarks
Both the Fischer esterification of 2-methyl-4-aminobenzoic acid and the reduction of ethyl 2-methyl-4-nitrobenzoate are viable and effective methods for the synthesis of this compound. The choice between the two routes will largely depend on the availability and cost of the starting materials, as well as the desired scale of the reaction and the laboratory equipment at hand. The Fischer esterification offers a more direct approach, while the reduction pathway provides an alternative that might be preferable if the nitro-substituted precursor is more readily accessible. For large-scale synthesis, catalytic hydrogenation is often favored due to its cleaner reaction profile and easier product isolation. Researchers should carefully consider the advantages and disadvantages of each method to optimize their synthetic strategy.
References
A Spectroscopic Showdown: Unmasking the Isomers of Ethyl 4-amino-2-methylbenzoate
A comprehensive spectroscopic comparison of Ethyl 4-amino-2-methylbenzoate and its isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
In the intricate world of pharmaceutical development and organic synthesis, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides a detailed spectroscopic comparison of this compound and its positional isomers, offering a valuable resource for unambiguous characterization. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can effectively differentiate these closely related molecules.
The Isomeric Landscape
The isomers of this compound share the same chemical formula, C₁₀H₁₃NO₂, but differ in the substitution pattern on the benzene ring. These subtle structural variations lead to distinct spectroscopic signatures. The primary isomers considered in this guide are:
-
This compound
-
Ethyl 2-amino-4-methylbenzoate
-
Ethyl 3-amino-4-methylbenzoate
Understanding the characteristic spectroscopic features of each isomer is crucial for quality control, reaction monitoring, and drug discovery processes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the isomers of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
| Compound | δ (ppm) - Aromatic Protons | δ (ppm) - CH₃ (Methyl on ring) | δ (ppm) - OCH₂CH₃ (Ethyl ester) | δ (ppm) - NH₂ |
| This compound | ~7.6 (d), ~6.5 (dd), ~6.4 (d) | ~2.4 (s) | ~4.3 (q), ~1.3 (t) | ~4.0 (br s) |
| Ethyl 2-amino-4-methylbenzoate | ~7.7 (d), ~6.6 (dd), ~6.5 (d) | ~2.2 (s) | ~4.3 (q), ~1.3 (t) | ~5.5 (br s) |
| Ethyl 3-amino-4-methylbenzoate | ~7.2 (d), ~7.1 (s), ~6.8 (d) | ~2.1 (s) | ~4.3 (q), ~1.3 (t) | ~3.6 (br s) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | δ (ppm) - C=O (Ester) | δ (ppm) - Aromatic Carbons | δ (ppm) - CH₃ (Methyl on ring) | δ (ppm) - OCH₂CH₃ (Ethyl ester) |
| This compound | ~168 | ~152, ~140, ~130, ~120, ~115, ~112 | ~21 | ~60, ~14 |
| Ethyl 2-amino-4-methylbenzoate | ~169 | ~150, ~142, ~132, ~118, ~116, ~114 | ~20 | ~60, ~14 |
| Ethyl 3-amino-4-methylbenzoate | ~167 | ~148, ~138, ~129, ~123, ~118, ~115 | ~16 | ~60, ~14 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies functional groups in a molecule based on their vibrational frequencies.
| Compound | ν (cm⁻¹) - N-H Stretch | ν (cm⁻¹) - C=O Stretch (Ester) | ν (cm⁻¹) - C-N Stretch | ν (cm⁻¹) - Aromatic C=C Stretch |
| This compound | ~3450, ~3350 | ~1690 | ~1280 | ~1620, ~1580 |
| Ethyl 2-amino-4-methylbenzoate | ~3480, ~3370 | ~1680 | ~1310 | ~1630, ~1570 |
| Ethyl 3-amino-4-methylbenzoate | ~3430, ~3340 | ~1700 | ~1290 | ~1610, ~1590 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula for all isomers is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 179 | 150 ([M-C₂H₅]⁺), 134 ([M-OC₂H₅]⁺), 121 ([M-C₂H₅O₂]⁺) |
| Ethyl 2-amino-4-methylbenzoate | 179 | 150 ([M-C₂H₅]⁺), 134 ([M-OC₂H₅]⁺), 121 ([M-C₂H₅O₂]⁺) |
| Ethyl 3-amino-4-methylbenzoate | 179 | 150 ([M-C₂H₅]⁺), 134 ([M-OC₂H₅]⁺), 121 ([M-C₂H₅O₂]⁺) |
Note: While the major fragments are often the same, their relative intensities can differ between isomers, aiding in their differentiation.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the isomers of this compound using the spectroscopic data.
Caption: Logical workflow for isomer identification.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified ethyl aminomethylbenzoate isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]
GC-MS Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these isomers.[3]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous identification of this compound and its isomers. While mass spectrometry can confirm the molecular weight, ¹H and ¹³C NMR are particularly adept at elucidating the specific substitution patterns on the aromatic ring. IR spectroscopy further corroborates the presence of key functional groups. By following the detailed experimental protocols and referencing the comparative data presented in this guide, researchers can confidently characterize these important chemical entities.
References
A Comparative Guide to the Reactivity of Ethyl 4-amino-2-methylbenzoate and Ethyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Ethyl 4-amino-2-methylbenzoate and its unsubstituted counterpart, Ethyl 4-aminobenzoate. The presence of a methyl group ortho to the amino functionality in this compound introduces significant steric and electronic effects that modulate its reactivity in key synthetic transformations relevant to drug discovery and development. This document summarizes these differences with supporting data from analogous systems and provides detailed experimental protocols for representative reactions.
Executive Summary
The primary differentiator in the reactivity of this compound compared to Ethyl 4-aminobenzoate is the steric hindrance imposed by the ortho-methyl group. This steric congestion significantly impedes reactions involving the amino group, such as acylation and N-alkylation, leading to slower reaction rates and potentially lower yields. While the methyl group also exerts a weak electron-donating inductive effect, the steric factor is the dominant influence on the reactivity of the amine. In contrast, the reactivity of the aromatic ring and the carboxyl group is less affected, although subtle electronic effects can still be observed.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | Ethyl 4-aminobenzoate |
| Molecular Formula | C₁₀H₁₃NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 179.22 g/mol | 165.19 g/mol |
| Appearance | - | White crystalline powder[1] |
| Melting Point | - | 88-90 °C[1] |
| Boiling Point | - | 172 °C @ 12.75 mmHg[1] |
| Solubility | - | Sparingly soluble in water; soluble in ethanol, chloroform, ether[1] |
Reactivity Comparison: Theoretical Framework
The difference in reactivity between the two molecules can be understood by considering the "ortho effect," a combination of steric and electronic factors.
dot
Caption: Influence of the ortho-methyl group on the amino group's reactivity.
Steric Effects
The bulky methyl group adjacent to the amino group in this compound physically obstructs the approach of reagents. This steric hindrance is particularly pronounced in reactions that involve the formation of a tetrahedral intermediate at the nitrogen atom, such as in acylation and N-alkylation.
Electronic Effects
The methyl group is weakly electron-donating through induction (+I effect). This effect slightly increases the electron density on the aromatic ring and the amino group, which would typically enhance the nucleophilicity of the amine. However, this electronic effect is generally overshadowed by the more significant steric hindrance.
Comparative Reactivity in Key Reactions
N-Acylation
Acylation of the amino group is expected to be significantly slower for this compound.
| Reactant | Relative Rate Constant (k_rel) for Acylation (Conceptual) | Rationale |
| Ethyl 4-aminobenzoate | ~ 1 | Unhindered access to the amino group allows for rapid acylation. |
| This compound | << 1 (estimated ~0.1) | The ortho-methyl group sterically hinders the approach of the acylating agent to the nitrogen atom, slowing the reaction.[2] |
Experimental Protocol: Comparative N-Acetylation
This protocol describes a representative experiment to quantify the difference in acylation reactivity.
Materials:
-
This compound
-
Ethyl 4-aminobenzoate
-
Acetic anhydride
-
Pyridine (dried)
-
Dichloromethane (DCM, dried)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
GC-MS or HPLC for quantitative analysis
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and Ethyl 4-aminobenzoate in 10 mL of dry DCM.
-
To each flask, add 1.1 equivalents of dry pyridine.
-
At room temperature, add 1.05 equivalents of acetic anhydride to each flask simultaneously while stirring.
-
Monitor the progress of both reactions at regular time intervals (e.g., 15, 30, 60, 120 minutes) by taking small aliquots and analyzing them by TLC and a quantitative method like GC-MS or HPLC.
-
After 2 hours (or upon completion of the faster reaction), quench both reactions by adding 20 mL of saturated aqueous sodium bicarbonate.
-
Separate the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the products by column chromatography if necessary.
-
Compare the reaction rates and final yields of the acetylated products.
dot
Caption: Experimental workflow for comparative N-acetylation.
N-Alkylation
Similar to acylation, N-alkylation is expected to be less facile for this compound due to steric hindrance.
| Reactant | Expected N-Alkylation Reactivity | Rationale |
| Ethyl 4-aminobenzoate | Higher | The unhindered amino group is more accessible to alkylating agents. |
| This compound | Lower | The ortho-methyl group impedes the SN2 attack of the nitrogen on the alkyl halide. |
Experimental Protocol: Comparative N-Benzylation
Materials:
-
This compound
-
Ethyl 4-aminobenzoate
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In two separate flasks, suspend equimolar amounts (e.g., 1 mmol) of this compound and Ethyl 4-aminobenzoate in 15 mL of anhydrous acetonitrile.
-
Add 1.5 equivalents of anhydrous potassium carbonate to each flask.
-
Add 1.1 equivalents of benzyl bromide to each flask and heat the mixtures to reflux.
-
Monitor the reactions by TLC.
-
Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrates and purify the residues by column chromatography.
-
Compare the yields of the N-benzylated products.
Diazotization
The diazotization of aromatic amines is a reaction that is sensitive to the nucleophilicity of the amino group. The rate of diazotization is influenced by the electron density on the nitrogen atom.
| Reactant | Expected Diazotization Rate | Rationale |
| Ethyl 4-aminobenzoate | Faster | The unhindered amino group can react more readily with the nitrosating agent. |
| This compound | Slower | Although the methyl group is weakly activating, steric hindrance around the amino group is likely to slow down the attack by the nitrosonium ion (NO⁺). |
Experimental Protocol: Comparative Diazotization and Azo Coupling
Materials:
-
This compound
-
Ethyl 4-aminobenzoate
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
2-Naphthol
-
Sodium hydroxide
-
Ice bath
Procedure:
-
In separate beakers, prepare solutions of the diazonium salts. For each, dissolve 1 mmol of the aminobenzoate in a mixture of 2.5 mL of concentrated HCl and 2.5 mL of water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of 1.1 mmol of sodium nitrite in 2 mL of cold water to each beaker while maintaining the temperature below 5 °C.
-
In separate beakers, dissolve 1 mmol of 2-naphthol in 5 mL of 10% aqueous sodium hydroxide.
-
Slowly add each cold diazonium salt solution to a beaker containing the 2-naphthol solution with vigorous stirring.
-
Observe the formation of the azo dye precipitate.
-
Filter, wash, and dry the precipitates.
-
Compare the yields of the azo dyes. The yield can be used as an indirect measure of the efficiency of the diazotization step.
dot
Caption: General signaling pathway for diazotization and azo coupling.
Conclusion
The presence of an ortho-methyl group in this compound renders it significantly less reactive in reactions involving the amino group compared to Ethyl 4-aminobenzoate. This reduced reactivity is primarily due to steric hindrance, which outweighs the minor electronic contribution of the methyl group. Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes. For reactions requiring high reactivity at the amino group, Ethyl 4-aminobenzoate is the preferred starting material. However, the steric bulk in this compound can be strategically employed to direct reactions to other positions on the molecule or to modulate the biological activity of the final product. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.
References
A Comparative Guide to the Biological Activity of Ethyl 4-amino-2-methylbenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Ethyl 4-amino-2-methylbenzoate and its derivatives. Due to the limited availability of direct comparative studies, this document leverages data from structurally related aminobenzoate esters to provide insights into potential structure-activity relationships. The information presented herein is intended to serve as a foundational resource for guiding future research and drug discovery efforts centered around this chemical scaffold.
Introduction
This compound is an aromatic ester with a substitution pattern that makes it an attractive starting point for the synthesis of novel bioactive compounds. The amino group provides a reactive handle for derivatization into a variety of functional groups, such as amides, sulfonamides, and Schiff bases. The methyl group at the ortho position can influence the molecule's conformation and interaction with biological targets. This guide explores how modifications to the core structure of this compound can modulate its biological activity, with a focus on antimicrobial and anticancer properties.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activity of various derivatives of aminobenzoate esters. While not direct derivatives of this compound, they provide valuable insights into the potential effects of structural modifications.
Table 1: Antimicrobial Activity of Aminobenzoate Derivatives
| Compound | Derivative Type | Target Organism(s) | Activity (MIC, µg/mL) | Reference |
| Ethyl 4-aminobenzoate Derivative 1 | Schiff Base | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | 62.5 - 125 | [1][2] |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | 125 - 250 | [1][2] | ||
| Ethyl 4-aminobenzoate Derivative 2 | Imide | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | 125 - 250 | [1][2] |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | >250 | [1][2] | ||
| Ethyl 4-aminobenzoate Derivative 3 | Sulfonamide (SABA1) | Pseudomonas aeruginosa, Escherichia coli | Not specified in MIC | [3][4] |
Table 2: Anticancer Activity of Aminobenzoate Derivatives
| Compound | Derivative Type | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
| 4-amino-3-chloro benzoate ester Derivative (N5a) | Hydrazine-1-carbothioamide | A549 (Lung) | 1.23 | [5] |
| HepG2 (Liver) | 2.45 | [5] | ||
| HCT-116 (Colon) | 3.12 | [5] | ||
| Erlotinib (Reference Drug) | - | A549 (Lung) | 4.56 | [5] |
| HepG2 (Liver) | 6.78 | [5] | ||
| HCT-116 (Colon) | 8.12 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of aminobenzoate derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Enzyme Inhibition Assay: EGFR Tyrosine Kinase Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each reaction well contains the EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and the plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of aminobenzoate derivatives.
Experimental Workflow Diagrams
Caption: Workflow for the Broth Microdilution Antimicrobial Assay.
Caption: Workflow for the MTT Cell Viability Assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Palladium Catalysts for Aminobenzoate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aminobenzoates with aryl halides, primarily through the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the facile construction of N-aryl aminobenzoate motifs. These structures are prevalent in pharmaceuticals, functional materials, and agrochemicals. The choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand, is critical to the success of these coupling reactions, profoundly influencing reaction yields, substrate scope, and overall efficiency. This guide provides a comparative analysis of commonly employed palladium catalysts for the N-arylation of aminobenzoates, supported by experimental data to aid in catalyst selection and reaction optimization.
Catalytic Performance: A Comparative Overview
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination of aminobenzoates is intrinsically linked to the nature of the phosphine ligand. Bulky, electron-rich ligands have demonstrated particular effectiveness in promoting the key steps of the catalytic cycle. Below is a summary of the performance of various palladium catalyst systems in the N-arylation of aminobenzoate derivatives and related compounds.
Table 1: Comparison of Ligand Performance in the N-Arylation of Methyl 2-aminobenzothiazole-4-carboxylate
This table summarizes the performance of various phosphine ligands in the palladium-catalyzed N-arylation of methyl 2-aminobenzothiazole-4-carboxylate with 1-bromo-4-acetylbenzene. This substrate is a close analog of aminobenzoates and provides valuable comparative data.
| Entry | Ligand (L) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Xantphos (L1) | [Pd] | NaOtBu | Toluene | 100 | 1 | Decomposed |
| 2 | tBuBrettPhos (L2) | [Pd] | K₂CO₃ | t-BuOH | 110 | 3 | Decomposed |
| 3 | Xantphos (L1) | [Pd] | Na₂CO₃ | Toluene | 100 | 48 | <10 |
| 4 | Xantphos (L1) | [Pd] | Cs₂CO₃ | Toluene | 100 | 25 | 27 |
| 5 | Xantphos (L1) | [Pd] | Cs₂CO₃ | Toluene | 150 | 3 | 30 |
| 6 | Xantphos (L1) | [Pd] | Cs₂CO₃ | DMF | 100 | 1 | Decomposed |
| 7 | Xantphos (L1) | [Pd] | K₂CO₃ | Toluene | 100 | 24 | 67 |
| 8 | Xantphos (L1) | [Pd] | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |
| 9 | DavePhos (L3) | [Pd] | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 80 |
| 10 | SPhos (L4) | [Pd] | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 69 |
| 11 | CyJohnPhos (L6) | [Pd] | K₂CO₃ | 1,4-Dioxane | 100 | 24 | <10 |
| 12 | XPhos (L7) | [Pd] | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 62 |
| 13 | JohnPhos (L8) | [Pd] | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 30 |
| 14 | BINAP (L10) | [Pd] | K₂CO₃ | 1,4-Dioxane | 100 | 24 | None |
Data adapted from a study on the N-arylation of 2-aminobenzothiazole-4-carboxylates.[1]
Table 2: General Performance of Palladium Catalyst Systems in Buchwald-Hartwig Amination of Aryl Halides
This table provides a broader overview of the performance of common palladium catalyst systems for the amination of various aryl halides, which is indicative of their potential performance with aminobenzoate substrates.[2]
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Substrates (Aryl Halide + Amine) | General Yield |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT - 100 | Haloarenes + Various Amines | Good to Excellent |
| [Pd(allyl)Cl]₂ | RuPhos | NaOt-Bu | Toluene | 100 | Bromobenzene + Various Amines | High |
Experimental Protocols
Detailed methodologies for the palladium-catalyzed amination of aminobenzoates are crucial for reproducibility and optimization.
General Protocol for Buchwald-Hartwig Amination of an Aminobenzoate
This protocol describes a general procedure for the N-arylation of an aminobenzoate ester with an aryl halide.
Materials:
-
Aminobenzoate (e.g., Methyl Anthranilate, 1.0 equiv)
-
Aryl Halide (e.g., 4-Bromotoluene, 1.2 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an inert atmosphere (e.g., inside a glovebox or under a stream of argon in a Schlenk tube), add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.
-
Add the aminobenzoate and the aryl halide to the vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-aryl aminobenzoate.
Visualizing the Process
Diagrams illustrating the catalytic cycle and experimental workflow can provide a clearer understanding of the chemical transformations and laboratory procedures.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for aminobenzoate coupling.
References
A Comparative Guide to the Synthesis of Ethyl 4-amino-2-methylbenzoate: A Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of a novel, proposed synthetic route for Ethyl 4-amino-2-methylbenzoate against an established method for the structurally similar and commercially relevant compound, Ethyl 4-amino-3-methylbenzoate. This objective comparison, supported by experimental data from analogous reactions, will aid in evaluating the potential viability of the new pathway.
Executive Summary
The proposed three-step synthesis of this compound, commencing with the oxidation of 4-nitro-o-xylene, presents a potentially viable alternative to established routes for similar compounds. While the individual step yields are promising, the overall yield is comparable to the established multi-step synthesis of Ethyl 4-amino-3-methylbenzoate. The primary advantages of the proposed route lie in the use of readily available starting materials and the avoidance of hazardous reagents like tert-butyl hypochlorite. However, the established route for the 3-methyl isomer benefits from a well-documented and high-yielding procedure from a reliable source. Further optimization of the proposed route's esterification and reduction steps could enhance its competitiveness.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the proposed synthesis of this compound and the established synthesis of Ethyl 4-amino-3-methylbenzoate.
Table 1: Proposed Synthetic Route for this compound
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | 4-nitro-o-xylene, Dilute Nitric Acid, Radical Initiator, Phase Transfer Catalyst | - | 100-150 | 12 | up to 83.5[1] |
| 2 | Esterification | 2-methyl-4-nitrobenzoic acid, Ethanol, Sulfuric Acid | Ethanol | Reflux | 4-6 | ~90 (estimated) |
| 3 | Reduction | Ethyl 2-methyl-4-nitrobenzoate, Indium, Ammonium Chloride | Ethanol/Water | Reflux | 2.5 | ~90[2] |
| Overall | ~67.6 |
Table 2: Established Synthetic Route for Ethyl 4-amino-3-methylbenzoate
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination & Sulfide addition | Ethyl 4-aminobenzoate, tert-butyl hypochlorite, dimethyl sulfide | Acetonitrile/Dichloromethane | -40 to -50 | 0.5 | 34-37 (of intermediate)[3] |
| 2 | Desulfurization | Ethyl 4-amino-3-(methylthiomethyl)benzoate, Raney Nickel | Ethanol | 25 | 1 | 77-84[3] |
| Overall | ~26-31 |
Experimental Protocols
Proposed Route: Synthesis of this compound
Step 1: Synthesis of 2-methyl-4-nitrobenzoic acid [1] In a reaction vessel, 4-nitro-o-xylene is combined with a radical initiator (e.g., azobisisobutyronitrile) and a phase transfer catalyst (e.g., tetrabutylammonium bromide). Dilute nitric acid is then added, and the mixture is heated to 100-150°C with vigorous stirring for 12 hours. After cooling, the product is extracted with an organic solvent and purified by recrystallization.
Step 2: Synthesis of Ethyl 2-methyl-4-nitrobenzoate (Fischer Esterification) To a solution of 2-methyl-4-nitrobenzoic acid in excess absolute ethanol, a catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated to reflux and maintained at that temperature for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the ethyl ester.
Step 3: Synthesis of this compound (Nitro Reduction) [2] In a round-bottomed flask, a suspension of Ethyl 2-methyl-4-nitrobenzoate in ethanol and a solution of ammonium chloride in water is prepared. Indium powder is added, and the mixture is heated to reflux for 2.5 hours. Upon cooling, the reaction mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization.
Established Route: Synthesis of Ethyl 4-amino-3-methylbenzoate [3]
Step 1: Synthesis of Ethyl 4-amino-3-(methylthiomethyl)benzoate [3] A solution of ethyl 4-aminobenzoate in acetonitrile and dichloromethane is cooled to between -40°C and -50°C. A solution of tert-butyl hypochlorite in dichloromethane is added dropwise, followed by the addition of dimethyl sulfide. The reaction mixture is stirred and then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization from ethanol.
Step 2: Synthesis of Ethyl 4-amino-3-methylbenzoate [3] To a solution of Ethyl 4-amino-3-(methylthiomethyl)benzoate in absolute ethanol, a slurry of W-2 Raney nickel is added. The mixture is stirred at room temperature for one hour. The catalyst is then removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting solid is dissolved in dichloromethane, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed and established synthetic routes.
Caption: Proposed three-step synthesis of this compound.
Caption: Established two-step synthesis of Ethyl 4-amino-3-methylbenzoate.
Caption: Workflow comparison of the proposed and established synthetic routes.
References
Benchmarking the performance of different ligands in Suzuki reactions of aminobenzoates
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aminobenzoates is a critical step in the creation of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, and the choice of ligand is paramount to its success. This guide provides an objective comparison of the performance of various ligands in the Suzuki coupling of aminobenzoates, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1] However, substrates such as aminobenzoates can present unique challenges due to the presence of both an electron-donating amino group and an electron-withdrawing ester functionality. The selection of an appropriate ligand is crucial to navigate these electronic effects and achieve high yields and reaction efficiency.
This guide focuses on two major classes of ligands that have demonstrated significant utility in these transformations: bulky, electron-rich phosphine ligands, particularly those developed by the Buchwald group, and N-heterocyclic carbene (NHC) ligands.
Performance of Phosphine Ligands
Bulky, electron-rich phosphine ligands have proven to be highly effective in a wide range of Suzuki-Miyaura coupling reactions, including those involving challenging substrates.[2] Ligands such as SPhos, XPhos, and RuPhos are designed to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Below is a summary of the performance of various phosphine ligands in the Suzuki coupling of aminobenzoate derivatives.
| Entry | Aminobenzoate Substrate | Arylboronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 3-bromo-4-aminobenzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [3] |
| 2 | 4-Amino-3-bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [3] |
| 3 | Ortho-bromoaniline derivative | Ortho-phenolic boronate ester | Pd₂(dba)₃ (2.5) | sRuPhos (6) | K₃PO₄ | Dioxane | 80 | 18 | 92 | [4] |
Key Observations:
-
Buchwald Ligands: Ligands like SPhos have demonstrated excellent performance, leading to high yields in the coupling of substituted aminobenzoates.[3]
-
Traditional Ligands: While still effective, traditional phosphine ligands like triphenylphosphine (in the form of Pd(PPh₃)₄) may result in slightly lower yields compared to more modern, specialized ligands.[3]
-
Sterically Hindered Couplings: For sterically demanding couplings, specialized ligands such as sRuPhos have been shown to be highly effective.[4]
Performance of N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts.
While specific comparative data for a wide range of aminobenzoates with various NHC ligands is not as extensively tabulated in single sources as for phosphine ligands, the available information suggests their high potential. For instance, NHC-palladium complexes have shown high activity in Suzuki-Miyaura reactions with aryl chlorides, which are known to be challenging substrates.[5]
Experimental Protocols
Reproducible and detailed experimental protocols are essential for success in the laboratory. Below are representative procedures for the Suzuki-Miyaura coupling of aminobenzoates.
General Procedure for Suzuki-Miyaura Coupling of an Aminobenzoate
This protocol is a general guideline and may require optimization for specific substrates and ligands.
Materials:
-
Aminobenzoate derivative (e.g., Methyl 3-bromo-4-aminobenzoate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aminobenzoate derivative, arylboronic acid, palladium source, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Electronic Properties of Aminobenzoic Acid Isomers via DFT Analysis
This guide provides a comparative analysis of the electronic properties of ortho- (2-), meta- (3-), and para- (4-) aminobenzoic acid isomers based on Density Functional Theory (DFT) studies. The positional differences of the amino and carboxylic acid groups on the benzene ring significantly influence the electronic characteristics of these molecules, leading to distinct physicochemical and pharmacological profiles.[1] An understanding of these electronic landscapes is crucial for researchers, scientists, and drug development professionals in applications such as medicinal chemistry and materials science.[1]
Comparative Electronic Properties
The electronic properties of the aminobenzoic acid isomers, as determined by DFT calculations, are summarized below. The data presented is compiled from theoretical studies, and it is important to note that minor variations may exist due to different computational methodologies. For a precise comparison, all parameters should ideally be calculated using the same level of theory.[1]
| Property | Ortho-Aminobenzoic Acid (2-ABA) | Meta-Aminobenzoic Acid (3-ABA) | Para-Aminobenzoic Acid (4-ABA) | Computational Method |
| HOMO Energy (eV) | -5.94 | Data not readily available | -6.22 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -0.95 | Data not readily available | -1.08 | B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE, eV) | 4.99 | Data not readily available | 5.14 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | ~2.0 - 3.0 | ~3.5 - 4.5 | ~3.0 - 4.0 | B3LYP/6-311++G(d,p) |
| Ionization Potential (IP, eV) | ~8.60 | Data not readily available | ~8.50 | B3LYP/6-311++G(d,p) |
| Electron Affinity (EA, eV) | ~0.0 - 1.0 | Data not readily available | ~0.0 - 1.0 | B3LYP/6-311++G(d,p) |
Note: The data for meta-aminobenzoic acid was less available in the searched literature under the specified computational method.[1] Some values are approximated based on available literature and may vary with the specific computational setup.[1]
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining molecular reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[1][2] A larger energy gap implies higher stability and lower chemical reactivity. The dipole moment reflects the polarity of the molecule, influencing its interaction with electric fields and its solubility.[1]
Experimental and Computational Protocols
The data in this guide is derived from computational studies using Density Functional Theory (DFT), a powerful method for investigating the electronic structure of molecules.[1]
Computational Details:
-
Software: Quantum chemistry software packages such as Gaussian 09 are commonly utilized for these calculations.[1]
-
Method: The geometries of the aminobenzoic acid isomers are first optimized to find their most stable conformation using DFT.[1]
-
Functional: A frequently used functional is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]
-
Basis Set: The 6-311++G(d,p) basis set is often employed for all atoms, offering a good compromise between accuracy and computational expense.[1]
Properties Calculation:
-
Geometry Optimization: The initial step involves finding the minimum energy structure of each isomer.
-
Frequency Calculation: This is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
HOMO-LUMO Energies: The energies of the HOMO and LUMO are determined from the optimized molecular structures.[1]
-
Dipole Moment: The permanent dipole moment of each isomer is calculated to understand its polarity.[1]
-
Ionization Potential (IP) and Electron Affinity (EA): These properties, which relate to the energy needed to remove an electron and the energy released when gaining an electron, can be approximated from HOMO and LUMO energies via Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[1]
DFT Study Workflow Visualization
The following diagram illustrates the typical workflow for a comparative DFT study of molecular isomers.
Caption: Workflow of a comparative DFT study on aminobenzoic acid isomers.
References
Head-to-head comparison of different purification techniques for aminobenzoates
For researchers, scientists, and drug development professionals, achieving high purity of aminobenzoates is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The choice of purification technique significantly impacts the final product's quality, yield, and cost-effectiveness. This guide provides a detailed comparison of three common purification methods for aminobenzoates: liquid-liquid extraction, recrystallization, and column chromatography, supported by experimental data and protocols.
Performance Comparison of Purification Techniques
The selection of an appropriate purification method depends on several factors, including the initial purity of the aminobenzoate, the nature of the impurities, the desired final purity, and the scale of the operation. The following table summarizes the quantitative performance of different techniques based on available experimental data for ethyl 4-aminobenzoate.
| Purification Technique | Compound | Initial Purity | Final Purity | Yield/Recovery | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | Ethyl 4-aminobenzoate | Mixture with benzoic acid and 9-fluorenone | Not explicitly stated, but high recovery suggests good separation | 94.4%[1] | High recovery, effective for separating acidic, basic, and neutral components.[1] | Purity of the isolated compound is not guaranteed and may require a subsequent purification step like recrystallization. |
| Recrystallization | Ethyl p-aminobenzoate | Crude product from synthesis | High (implied by sharp melting point of 89–90°C)[2] | 91–100%[2] | Can yield very high purity, cost-effective for large quantities. | Yield can be compromised if the compound is significantly soluble in the cold solvent. |
| Column Chromatography | Ethyl 4-aminobenzoate | Crude product | High | 90%[3] | High resolution for separating closely related impurities. | Can be time-consuming and requires larger volumes of solvents, making it less economical for large-scale purification. |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. The initial purity of the starting material significantly influences the final purity and yield.
Experimental Workflow for Method Comparison
The following diagram illustrates a logical workflow for comparing the effectiveness of different purification techniques for a given aminobenzoate.
Experimental Protocols
Liquid-Liquid Extraction of Ethyl 4-Aminobenzoate
This protocol describes the separation of ethyl 4-aminobenzoate from a mixture containing an acidic component (benzoic acid) and a neutral component (9-fluorenone) using acid-base extraction.[1][4][5][6][7]
Materials:
-
Mixture of benzoic acid, ethyl 4-aminobenzoate, and 9-fluorenone
-
Diethyl ether (or other suitable organic solvent)
-
3M Hydrochloric acid (HCl)
-
3M Sodium hydroxide (NaOH)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the mixture in diethyl ether in a separatory funnel.
-
Extraction of the Basic Component:
-
Add 3M HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the protonated ethyl 4-aminobenzoate hydrochloride salt.
-
Drain the aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with another portion of 3M HCl to ensure complete removal of the amine.
-
-
Isolation of Ethyl 4-Aminobenzoate:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 3M NaOH to the beaker while stirring until the solution is basic (check with pH paper).
-
The ethyl 4-aminobenzoate will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Extraction of the Acidic Component:
-
To the remaining organic layer in the separatory funnel, add 3M NaOH.
-
Shake and allow the layers to separate. The aqueous layer will now contain the sodium salt of benzoic acid.
-
Drain the aqueous layer into a separate beaker.
-
-
Isolation of Benzoic Acid:
-
Cool the aqueous extract and slowly add 3M HCl until the solution is acidic.
-
The benzoic acid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Isolation of the Neutral Component:
-
Wash the remaining organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and evaporate the solvent to obtain the neutral component, 9-fluorenone.
-
Recrystallization of Ethyl p-Aminobenzoate
This protocol is for the purification of crude ethyl p-aminobenzoate synthesized by the reduction of ethyl p-nitrobenzoate.[2][8]
Materials:
-
Crude ethyl p-aminobenzoate
-
Water (if using a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a solvent in which ethyl p-aminobenzoate is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a common choice.[8]
-
Dissolution: Place the crude ethyl p-aminobenzoate in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the solvent until the solid just dissolves.
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals. The melting point of pure ethyl p-aminobenzoate is 89–90°C.[2]
Column Chromatography of Ethyl 4-aminobenzoate
This general protocol can be adapted for the purification of ethyl 4-aminobenzoate from a crude reaction mixture.[3]
Materials:
-
Crude ethyl 4-aminobenzoate
-
Silica gel (for the stationary phase)
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plate and chamber for monitoring
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude ethyl 4-aminobenzoate in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Combine the fractions containing the pure ethyl 4-aminobenzoate.
-
Evaporate the solvent to obtain the purified product.
-
Signaling Pathways
While aminobenzoates are primarily known as building blocks in chemical synthesis, p-aminobenzoic acid (PABA) is an intermediate in the synthesis of folates in bacteria, a crucial metabolic pathway. The diagram below illustrates a simplified representation of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ukessays.com [ukessays.com]
- 5. chegg.com [chegg.com]
- 6. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. brainly.com [brainly.com]
Stability Under Scrutiny: A Comparative Analysis of Ethyl 4-amino-2-methylbenzoate
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount to ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive assessment of the stability of Ethyl 4-amino-2-methylbenzoate under various stress conditions, offering a comparative perspective with other ester-type local anesthetics.
This compound, a key intermediate and potential active pharmaceutical ingredient (API), is susceptible to degradation through several pathways due to its ester and aromatic amine functionalities. Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability testing, are crucial for identifying potential degradation products and establishing the compound's stability profile.[1][2][3]
Comparative Stability Profile
The stability of this compound was assessed under hydrolytic, oxidative, thermal, and photolytic stress conditions. The following table summarizes the anticipated degradation behavior based on studies of structurally similar compounds and general principles of chemical stability. For comparison, the profiles of two common alternatives, Procaine and Tetracaine, are included.
| Condition | Stressor | This compound | Procaine | Tetracaine |
| Hydrolytic | 0.1 M HCl (60°C) | Susceptible to hydrolysis of the ester linkage. Acidic conditions may slightly accelerate degradation.[4] | Susceptible to hydrolysis. | Susceptible to hydrolysis. |
| 0.1 M NaOH (60°C) | Susceptible to hydrolysis of the ester linkage. | Susceptible to hydrolysis. | Susceptible to hydrolysis. | |
| Oxidative | 3% H₂O₂ (RT) | The primary aromatic amine is prone to oxidation, potentially leading to colored degradants. | Prone to oxidation. | Prone to oxidation. |
| Thermal | 80°C (Solid State) | Generally stable, but prolonged exposure may lead to degradation. | Generally stable. | Generally stable. |
| Photolytic | UV/Visible Light | Susceptible to photodegradation, a common characteristic of aromatic amines.[1] | Susceptible to photodegradation. | Susceptible to photodegradation. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the ethyl ester to form 4-amino-2-methylbenzoic acid and ethanol, and oxidation of the 4-amino group. Additionally, under strong oxidative conditions, hydroxylation of the aromatic ring is a possible degradation route.[4]
Experimental Protocols
To assess the stability of this compound, a series of forced degradation studies should be conducted according to established guidelines.[1][2] The following protocols outline the methodologies for these key experiments.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below.
Hydrolytic Degradation
-
Acidic Condition: The stock solution is mixed with an equal volume of 0.1 M hydrochloric acid and heated at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of base, and diluted for analysis.
-
Basic Condition: The stock solution is mixed with an equal volume of 0.1 M sodium hydroxide and heated at 60°C for a specified period. Samples are withdrawn, neutralized with an equivalent amount of acid, and diluted for analysis.
Oxidative Degradation
The stock solution is mixed with an equal volume of 3% hydrogen peroxide and stored at room temperature. Samples are taken at various time intervals (e.g., 2, 4, 8, 24 hours) and analyzed.
Thermal Degradation
A sample of solid this compound is placed in a temperature-controlled oven at 80°C. Samples are withdrawn at different time points and dissolved in a suitable solvent for analysis.
Photolytic Degradation
A solution of this compound and a sample of the solid compound are exposed to a calibrated light source providing both UV and visible light (e.g., in a photostability chamber). Control samples are kept in the dark under the same temperature conditions.
Analytical Method
The degradation of this compound and the formation of its degradation products are monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of maximum absorbance (e.g., 294 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Conclusion
The stability of this compound is a critical parameter that must be thoroughly evaluated. Based on its chemical structure and data from similar compounds, it is expected to be most susceptible to degradation via hydrolysis of the ester linkage and oxidation of the aromatic amine group. Photostability is also a key consideration. Compared to alternatives like Procaine and Tetracaine, it likely shares similar vulnerabilities due to the common p-aminobenzoate ester structure. The provided experimental protocols offer a robust framework for conducting forced degradation studies to definitively characterize its stability profile, which is essential for the development of stable and effective pharmaceutical formulations.
References
Differentiating Aminobenzoate Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of aminobenzoate isomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Positional isomers of aminobenzoic acid (ortho-, meta-, and para-) can exhibit distinct pharmacological and toxicological profiles, making their precise analysis a regulatory and scientific necessity. This guide provides a comprehensive cross-validation of the primary analytical methods used for this purpose, presenting objective performance data and detailed experimental protocols.
The principal techniques for the separation and quantification of aminobenzoate isomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are also invaluable for structural elucidation and confirmation.
Comparative Analysis of Key Performance Parameters
The choice of an analytical method for the differentiation of aminobenzoate isomers is often a trade-off between resolution, sensitivity, speed, and the complexity of the sample matrix. The following table summarizes the key performance indicators for the most commonly employed techniques.
| Analytical Method | Principle | Resolution of Isomers | Sensitivity (LOD/LOQ) | Analysis Time | Key Advantages | Key Limitations |
| HPLC (Mixed-Mode) | Combines reversed-phase and ion-exchange interactions for enhanced selectivity. | Excellent, often baseline separation in a single run.[1][2] | Good to Excellent | 10-20 minutes | High versatility, robustness, and excellent selectivity for closely related isomers.[1] | Can be more complex to develop methods compared to standard reversed-phase. |
| HPLC (Reversed-Phase) | Separation based on hydrophobicity. | Good, can be optimized with modern core-shell columns.[1] | Good | 10-30 minutes | Widely available, robust, and compatible with a broad range of detectors.[1] | May require more intensive method development to achieve baseline separation of all isomers.[2] |
| GC-MS | Separation based on volatility and polarity after derivatization, followed by mass-based detection. | Good to Excellent (with appropriate column) | High | 20-40 minutes | High resolving power and definitive identification through mass spectra. | Requires derivatization, which adds complexity and time to sample preparation; not suitable for thermolabile compounds.[1] |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Excellent, due to high separation efficiency.[1] | High | 5-15 minutes | High efficiency, minimal sample and reagent consumption, and highly tunable selectivity.[1] | Can be less robust than HPLC for routine quality control applications. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) - Mixed-Mode
This method is highly effective for the baseline separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid.[2]
-
Column: Primesep 100 (or equivalent mixed-mode column)
-
Mobile Phase: 20% Acetonitrile in water with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation:
-
Standard Solution: Prepare a mixed standard solution containing all three aminobenzoic acid isomers at a concentration of approximately 0.1 mg/mL in the mobile phase.[1]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method.[1]
-
-
Data Analysis: Inject the mixed standard to determine retention times and resolution. Inject the sample and identify peaks by comparing retention times. Calculate the area percentage of each isomer for purity determination. For quantitative analysis, a calibration curve should be constructed.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a general procedure for the analysis of aminobenzoate isomers following a necessary derivatization step to increase volatility.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Derivatization Protocol:
-
Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Isomers are identified based on their retention times and characteristic mass fragmentation patterns. Quantification is achieved using an internal standard and a calibration curve.
Capillary Electrophoresis (CE)
CE offers high efficiency and is particularly useful when sample volume is limited.[1]
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a suitable concentration.
-
Data Analysis: The migration times of the isomers are used for identification. Peak areas are used for quantification against a calibration curve.
Visualization of Workflows and Logical Relationships
To further clarify the experimental processes and decision-making involved in method selection, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of aminobenzoate isomers.
Caption: Logical decision tree for selecting an analytical method.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-amino-2-methylbenzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-amino-2-methylbenzoate, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors.[1][2][3][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[1][5][6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][4][5][6][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][7][9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[1][5][10] |
Operational and Disposal Workflow
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment. The following diagram outlines the procedural steps from preparation to disposal.
Experimental Protocols
Handling and Weighing of Solid this compound
-
Preparation : Before handling, ensure you have read the Safety Data Sheet (SDS).[2] Conduct a thorough risk assessment for the planned procedure.[1] Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][11]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.[1]
-
Weighing : All weighing of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1] Use appropriate tools to handle the compound and avoid generating dust.[7][12]
-
Dissolving : When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]
-
Post-Handling : After handling, decontaminate the work area by wiping it down with an appropriate solvent and cleaning agent.[1]
Disposal Plan
-
Segregation and Storage : Store waste this compound in a designated, properly labeled, and sealed container that is compatible with the chemical.[9] This container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Waste Collection : Do not dispose of this chemical down the drain or in regular trash.[9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the chemical waste.[9]
-
Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.[9]
-
Professional Disposal : The chemical waste will be transported by a licensed waste disposal company to a permitted facility for treatment, storage, and disposal in an environmentally responsible manner, likely through incineration or other approved chemical treatment methods.[6][9] Contaminated work clothing should not be allowed out of the workplace and should be disposed of or decontaminated properly.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. uwlax.edu [uwlax.edu]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
